5-(Pyrrolidin-1-yl)pentan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
5-pyrrolidin-1-ylpentan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-9(11)5-4-8-10-6-2-3-7-10/h9,11H,2-8H2,1H3 |
InChI Key |
AYLZXNDGPLUIPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1CCCC1)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 5-(Pyrrolidin-1-yl)pentan-2-ol (CAS 873399-10-1)
[1][2][3]
Part 1: Executive Summary
5-(Pyrrolidin-1-yl)pentan-2-ol is a bifunctional organic intermediate characterized by a saturated pyrrolidine heterocycle linked to a secondary alcohol via a pentyl chain. In drug discovery, this motif serves as a critical pharmacophore scaffold , offering a tertiary amine for physiological solubility and receptor binding (via ionic interactions), and a secondary hydroxyl group for chiral functionalization or further chain extension.
Its structural attributes make it a high-value precursor for:
-
Histamine H3/H4 Antagonists: Where the pyrrolidine ring mimics the imidazole of histamine.
-
Muscarinic Acetylcholine Modulators: Leveraging the amino-alcohol motif common in anticholinergic agents.
-
CNS-Active Agents: Due to the lipophilic alkyl chain facilitating blood-brain barrier (BBB) penetration.
Part 2: Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Parameter | Value |
| CAS Registry Number | 873399-10-1 |
| IUPAC Name | 5-(Pyrrolidin-1-yl)pentan-2-ol |
| Synonyms | 1-(4-Hydroxy-pentyl)pyrrolidine; 5-Pyrrolidin-1-yl-2-pentanol |
| Molecular Formula | C |
| Molecular Weight | 157.26 g/mol |
| SMILES | CC(O)CCCN1CCCC1 |
| InChI Key | Predicted: InChIKey=...[1] (Structure dependent) |
Structural Reactivity Map
The molecule possesses two distinct reactive centers essential for combinatorial synthesis:
-
Nucleophilic Tertiary Amine (N1): A proton-accepting site (pKa ~9.8) that forms salts with acids and interacts with anionic residues (e.g., Aspartate) in receptor binding pockets.
-
Secondary Alcohol (C2-OH): A chiral center (creating (R) and (S) enantiomers) susceptible to oxidation (to ketones), esterification (for prodrugs), or sulfonation (as a leaving group).
Part 3: Physicochemical Profiling
The following data aggregates predicted and class-typical values for amino-pentanols, serving as a baseline for experimental handling.
| Property | Value / Range | Context for Drug Dev |
| Physical State | Viscous Liquid / Low-melting Solid | Handling requires warming for accurate volumetric dispensing. |
| Boiling Point | ~210–220°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Solubility (Water) | High (Miscible) | The polar amine and hydroxyl groups confer excellent aqueous solubility. |
| Solubility (Organic) | Soluble in DMSO, Ethanol, DCM | Compatible with standard organic synthesis solvents. |
| pKa (Base) | 9.5 – 10.2 (Predicted) | Exists predominantly as a cation at physiological pH (7.4). |
| LogP | 1.1 – 1.4 (Predicted) | Moderate lipophilicity; suggests good membrane permeability. |
| Flash Point | > 90°C | Combustible; requires standard fire safety precautions. |
Part 4: Biological Interface & Drug Development Context
While CAS 873399-10-1 is an intermediate, its structural progeny are bioactive. This section details the Mechanism of Action (MoA) of the drug classes derived from this scaffold.
Pharmacophore Relevance: GPCR Modulation
The pyrrolidine-alkyl-linker motif is a classic "amine warhead" in medicinal chemistry. It is frequently employed to target G-Protein Coupled Receptors (GPCRs).
-
Mechanism: The protonated pyrrolidine nitrogen forms a salt bridge with a conserved Aspartate residue in the transmembrane region (TM3) of aminergic GPCRs (e.g., Histamine, Dopamine, Muscarinic receptors).
-
Signaling Pathway: Ligands built on this scaffold typically modulate downstream effectors such as Adenylate Cyclase (cAMP levels) or Phospholipase C (calcium mobilization).
Visualization: GPCR Signaling Pathway
The diagram below illustrates the signaling cascade for a hypothetical Histamine H3 Antagonist derived from the 5-(Pyrrolidin-1-yl)pentan-2-ol scaffold. H3 receptors are G
Caption: Logical flow of H3 receptor antagonism. The scaffold-derived ligand blocks the receptor, preventing Gi-mediated inhibition of Adenylate Cyclase, ultimately enhancing neurotransmission.
Part 5: Synthetic & Manufacturing Insights
Synthesis Workflow
The synthesis of CAS 873399-10-1 typically follows a nucleophilic substitution or reductive amination pathway.
-
Route A (Nucleophilic Substitution):
-
Precursors: 5-Halo-pentan-2-one (protected) or 1,5-dihalo-pentane derivatives + Pyrrolidine.
-
Reaction: S
2 attack of pyrrolidine on the alkyl halide, followed by ketone reduction (if applicable).
-
-
Route B (Reductive Amination):
-
Precursors: 5-Hydroxy-2-pentanone + Pyrrolidine.
-
Reagent: Sodium triacetoxyborohydride (STAB).
-
Mechanism: Formation of an iminium ion intermediate followed by hydride reduction.
-
Visualization: Reactivity & Derivatization
This diagram maps the potential chemical transformations of the scaffold to generate diverse library members.
Caption: Derivatization tree for CAS 873399-10-1, highlighting its versatility in generating ketones, prodrugs, salts, and chirally pure ligands.[2]
Part 6: Experimental Protocols
Protocol 6.1: Solubility & Stock Solution Preparation
Objective: To prepare a stable 100 mM stock solution for biological assays.
-
Weighing: Accurately weigh 15.7 mg of CAS 873399-10-1 (Viscous oil: use a positive displacement pipette or weigh directly into tared glass vial).
-
Solvent Choice:
-
Preferred: Anhydrous DMSO (Dimethyl sulfoxide).
-
Alternative: Ethanol (if DMSO toxicity is a concern for specific cells).
-
-
Dissolution: Add 1.0 mL of solvent. Vortex vigorously for 30 seconds. The compound should dissolve instantly due to its polarity.
-
Storage: Aliquot into amber glass vials. Store at -20°C. Stable for >6 months if kept anhydrous.
Protocol 6.2: Thin Layer Chromatography (TLC) Monitoring
Objective: To monitor the purity or reaction progress of the intermediate.
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Mobile Phase: DCM : Methanol : NH
OH (90 : 9 : 1). Note: Ammonia is required to prevent tailing of the tertiary amine. -
Visualization:
-
UV:[3] Weak absorption (no aromatic chromophore).
-
Stain: Iodine vapor (brown spot) or Dragendorff’s reagent (orange spot on yellow background, specific for amines).
-
-
Rf Value: Typically 0.3 – 0.5 in the specified system.
Part 7: Safety & Handling (MSDS Summary)
Hazard Classification:
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
Handling Precautions:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Use within a chemical fume hood.
-
Spill Response: Absorb with inert material (vermiculite/sand). Neutralize with dilute acetic acid if necessary before disposal.
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Hygroscopic – protect from moisture.
Part 8: References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 873399-10-1. PubChem. Available at: [Link]
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for pyrrolidine pharmacophores in GPCR ligands).
A Guide to Pyrrolidine Amino Alcohol Derivatives in Medicinal Chemistry
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in FDA-approved drugs and biologically active molecules.[1][2][3] This guide focuses specifically on the pyrrolidine amino alcohol motif, a subclass that offers a unique combination of structural and physicochemical properties, making it an exceptionally versatile building block in modern drug discovery. We will explore the inherent advantages of this scaffold, delve into key synthetic strategies for accessing chiral derivatives, and examine its application in developing therapeutics for a range of diseases, from neurodegenerative disorders to viral infections. This document is intended for researchers and drug development professionals, providing both foundational knowledge and field-proven insights into the causality behind experimental choices and the principles of rational drug design centered on this powerful chemical entity.
The Pyrrolidine Amino Alcohol Scaffold: A Profile of Privilege
The five-membered, saturated pyrrolidine ring is more than just a simple heterocycle; its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space that is crucial for specific and high-affinity interactions with biological targets.[1][4] The addition of an amino alcohol functional group (-CH(OH)-CH(NR₂)-) introduces several key features that medicinal chemists strategically exploit.
Core Structural Features:
-
Stereochemical Complexity: The pyrrolidine ring can possess up to four stereogenic centers, leading to a rich diversity of stereoisomers.[1] The amino alcohol moiety adds at least one more chiral center, allowing for fine-tuned, three-dimensional arrangements of substituents that can precisely match the topography of a target's binding site.
-
Hydrogen Bonding Capability: The hydroxyl (-OH) group serves as both a hydrogen bond donor and acceptor, while the nitrogen atom of the pyrrolidine ring typically acts as a hydrogen bond acceptor.[5] This dual capability is fundamental for anchoring a molecule within a protein's active site.
-
Improved Physicochemical Properties: The inclusion of polar hydroxyl and amino groups often enhances aqueous solubility and can improve other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a common challenge in drug development.[5]
-
Conformational Rigidity and Flexibility: While the five-membered ring provides a degree of conformational constraint, it also undergoes a phenomenon known as "pseudorotation," allowing it to adopt various envelope and twist conformations.[1][4] This blend of rigidity and flexibility enables the scaffold to adapt to different biological targets.
Caption: General structure of a pyrrolidine amino alcohol derivative.
Key Synthetic Strategies: Accessing Chiral Scaffolds
The biological activity of pyrrolidine derivatives is often highly dependent on their stereochemistry.[1] Therefore, synthetic strategies that provide precise control over chiral centers are paramount.
Chiral Pool Synthesis
This is the most common approach, leveraging naturally occurring, enantiomerically pure starting materials.[3][6] The non-essential amino acid L-proline and its derivative, 4-hydroxy-L-proline, are ideal and widely used precursors. The inherent chirality of these starting materials is carried through the synthetic sequence, ensuring the production of optically pure compounds.[6]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Pyrrolidin-1-yl)pentan-2-ol: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 5-(pyrrolidin-1-yl)pentan-2-ol, a secondary amino alcohol featuring a pyrrolidine moiety. The pyrrolidine ring is a significant structural motif in numerous biologically active molecules and approved pharmaceuticals, underscoring its importance in medicinal chemistry.[1] This document details the nomenclature, physicochemical properties, a robust synthetic protocol, and analytical methodologies for 5-(pyrrolidin-1-yl)pentan-2-ol. Furthermore, it delves into the potential applications of this compound and related pyrrolidine derivatives in drug discovery and development, exploring the structure-activity relationships that govern their pharmacological profiles.
Introduction and Nomenclature
5-(Pyrrolidin-1-yl)pentan-2-ol is a chiral amino alcohol that holds promise as a versatile building block in the synthesis of novel bioactive compounds. The presence of both a secondary alcohol and a tertiary amine within its structure provides multiple points for chemical modification, making it an attractive scaffold for creating libraries of compounds for pharmacological screening. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in many natural products and synthetic drugs, valued for its ability to introduce conformational rigidity and serve as a key interaction point with biological targets.[2][3]
IUPAC Name: 5-(Pyrrolidin-1-yl)pentan-2-ol
Synonyms: At present, there are no widely recognized synonyms for this compound. It is primarily identified by its IUPAC name and CAS number.
Caption: Chemical structure of 5-(Pyrrolidin-1-yl)pentan-2-ol.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table summarizing the predicted physicochemical properties of 5-(pyrrolidin-1-yl)pentan-2-ol. These values are computationally derived and provide a valuable starting point for experimental design.
| Property | Predicted Value | Source |
| Molecular Formula | C9H19NO | - |
| Molecular Weight | 157.26 g/mol | - |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Polar Surface Area | 23.47 Ų | PubChem |
| pKa (most basic) | 10.5 | ChemAxon |
These properties suggest that 5-(pyrrolidin-1-yl)pentan-2-ol has good "drug-like" characteristics, falling within the parameters often associated with favorable oral bioavailability, such as a low molecular weight and a limited number of rotatable bonds.[4]
Synthesis of 5-(Pyrrolidin-1-yl)pentan-2-ol
A robust and scalable synthesis is paramount for the further investigation and potential development of any chemical entity. A highly efficient method for the synthesis of 5-(pyrrolidin-1-yl)pentan-2-ol is through the reductive amination of 5-hydroxypentan-2-one with pyrrolidine. This one-pot reaction is advantageous due to its operational simplicity and generally high yields.
Caption: General workflow for the synthesis of 5-(pyrrolidin-1-yl)pentan-2-ol.
Detailed Experimental Protocol:
Materials:
-
5-Hydroxypentan-2-one
-
Pyrrolidine
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-hydroxypentan-2-one (1.0 eq) and anhydrous methanol under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C using an ice bath.
-
Amine Addition: Slowly add pyrrolidine (1.1 eq) to the cooled solution while stirring. Continue stirring at 0 °C for 30 minutes to allow for the formation of the intermediate iminium ion.
-
Reduction: In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in anhydrous methanol. Add this reducing agent solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 5-(pyrrolidin-1-yl)pentan-2-ol.
Potential Applications in Drug Discovery
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5] The amino alcohol functionality is also a key pharmacophore in many approved drugs.[][7][8] The combination of these two structural features in 5-(pyrrolidin-1-yl)pentan-2-ol makes it a promising starting point for the development of novel therapeutic agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Pyrrolidinyl Pentanol Scaffold: Pharmacophore Mapping and Medicinal Chemistry Applications
Executive Summary
The pyrrolidinyl pentanol scaffold—specifically defined by a saturated five-membered nitrogen heterocycle (pyrrolidine) tethered to a five-carbon alkyl chain terminating in a hydroxyl group—represents a privileged substructure in medicinal chemistry. This guide dissects the scaffold's utility as a versatile pharmacophore, bridging the gap between fragment-based drug design and lead optimization.
Its significance lies in its dual functionality: the pyrrolidine ring acts as a high-pKa cationic center capable of ionic clamping, while the pentanol chain serves as a flexible, hydrophobic linker with a terminal hydrogen-bond donor/acceptor. This specific connectivity is critical in therapeutic areas ranging from antimalarial agents (hemozoin inhibition) to lysosomal storage disorder treatments (chaperone activity).
Part 1: Structural Anatomy & Pharmacophore Properties[1]
The efficacy of the pyrrolidinyl pentanol scaffold is dictated by three distinct structural zones. Understanding the physicochemical interplay between these zones is essential for rational drug design.
The Cationic Head (Pyrrolidine Ring)
-
Basicity: The secondary or tertiary amine within the pyrrolidine ring typically exhibits a pKa between 9.0 and 10.5. At physiological pH (7.4), this nitrogen is predominantly protonated (
). -
Pharmacophore Role: Acts as a positive ionizable center, forming salt bridges with anionic residues (e.g., Aspartate or Glutamate) in receptor binding pockets.
-
Steric Profile: Unlike diethylamine or piperidine, the pyrrolidine ring is compact and conformationally restricted (envelope conformation), reducing the entropic penalty upon binding.
The Hydrophobic Linker (Pentyl Chain)
-
Distance Constraint: The 5-carbon chain creates a spatial separation of approximately 6.0–7.5 Å (depending on conformation) between the cationic center and the terminal hydroxyl.
-
Lipophilicity: The pentyl chain contributes significantly to the LogP, facilitating membrane permeability—a crucial feature for intracellular targets like the lysosome or the parasitic food vacuole.
The Polar Tail (Hydroxyl Group)
-
Interaction: Functions as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).
-
Versatility: This group is often the site of further diversification (e.g., esterification to prodrugs or oxidation to aldehydes for covalent inhibition).
Visualization: Pharmacophore Map
The following diagram illustrates the spatial and electrostatic relationships within the scaffold.
Figure 1: Pharmacophore map highlighting the electrostatic and spatial connectivity of the pyrrolidinyl pentanol scaffold.
Part 2: Mechanistic Applications (Case Studies)
Case Study A: Antimalarial Activity (Hemozoin Inhibition)
The pyrrolidinyl pentanol motif shares structural homology with the side chains of 4-aminoquinoline antimalarials (e.g., chloroquine).
-
Mechanism: The basic pyrrolidine nitrogen drives accumulation of the compound within the acidic food vacuole of the Plasmodium parasite via ion trapping.
-
Target: The scaffold inhibits the polymerization of toxic heme into inert hemozoin. The terminal hydroxyl group forms hydrogen bonds with the propionate side chains of heme, while the pyrrolidine interacts with the iron center or the porphyrin edge.
-
Evidence: Studies on sp3-rich bridged pyrrolidine derivatives have demonstrated that maintaining this specific amino-alcohol distance is crucial for overcoming resistance in P. falciparum strains [1].
Case Study B: Sigma Receptor Ligands
Sigma-1 (
-
Binding Mode: The pyrrolidine nitrogen forms an electrostatic interaction with Asp126 in the
receptor. The pentyl chain occupies the hydrophobic tunnel, positioning the terminal polar group to interact with secondary binding sites.
Part 3: Synthetic Accessibility & Library Generation
To utilize this scaffold, a robust synthetic route is required. The following protocol describes the synthesis of 1-(5-hydroxypentyl)pyrrolidine , a core building block.
Experimental Protocol: Nucleophilic Substitution
Objective: Synthesize 1-(5-hydroxypentyl)pyrrolidine from pyrrolidine and 5-chloro-1-pentanol.
Reagents:
-
Pyrrolidine (1.2 equiv)
-
5-Chloro-1-pentanol (1.0 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Potassium Iodide (KI, 0.1 equiv, catalyst)
-
Acetonitrile (Solvent)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-chloro-1-pentanol (10 mmol) in dry acetonitrile (30 mL).
-
Addition: Add anhydrous
(20 mmol) and catalytic KI (1 mmol). The KI facilitates the Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide. -
Amine Introduction: Add pyrrolidine (12 mmol) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (
) for 12–16 hours. Monitor progress via TLC (System: 10% MeOH in DCM; stain with Ninhydrin or Iodine). -
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with water (x2) and brine. Dry over
. If high purity is required for biological assay, purify via flash column chromatography (Silica gel, DCM:MeOH:NH4OH gradient).
Self-Validating Checkpoint:
-
1H NMR (CDCl3): Look for the diagnostic triplet of the
adjacent to the hydroxyl (~3.6 ppm) and the multiplet of the adjacent to the nitrogen (~2.5 ppm). The integration ratio should match the expected structure.
Part 4: Logical Workflow for Lead Optimization
The following diagram outlines the decision tree for optimizing this scaffold once the core structure is synthesized.
Figure 2: Iterative optimization workflow for pyrrolidinyl pentanol derivatives.
Part 5: Data Summary of Physicochemical Properties
| Property | Value / Range | Relevance to Drug Design |
| Molecular Weight | ~157.25 g/mol (Core) | Fragment-like; allows room for substitution (Rule of 3 compliant). |
| cLogP | 1.2 – 1.8 | Ideal for CNS penetration and cell membrane traversal. |
| pKa (Conj. Acid) | 9.5 – 10.2 | Ensures high solubility in acidic media (e.g., stomach, lysosome). |
| H-Bond Donors | 1 (Hydroxyl) | Key for specific receptor anchoring. |
| H-Bond Acceptors | 2 (N, O) | Facilitates water solubility and receptor interaction. |
| Rotatable Bonds | 5 | High flexibility; may require rigidification (e.g., adding methyl groups) to improve potency. |
References
-
Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]
-
Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
Technical Guide: Biological Activity & Synthesis of 5-(Pyrrolidin-1-yl)pentan-2-ol Derivatives
The following technical guide details the chemical and biological profile of 5-(Pyrrolidin-1-yl)pentan-2-ol , a versatile amino-alcohol scaffold used in the synthesis of antimalarials, local anesthetics, and receptor-modulating ligands.
Executive Summary
5-(Pyrrolidin-1-yl)pentan-2-ol represents a "privileged pharmacophore fragment" in medicinal chemistry. It combines a lipophilic pentyl chain, a secondary alcohol capable of hydrogen bonding or esterification, and a terminal tertiary amine (pyrrolidine) that ensures high aqueous solubility and lysosomotropic properties.[1] This scaffold is structurally homologous to the side chains of 4-aminoquinoline antimalarials (e.g., chloroquine) and amino-ester local anesthetics, serving as a critical linker that modulates bioavailability and target affinity.
Chemical Profile & Physicochemical Properties
Understanding the core physicochemical parameters is essential for predicting the pharmacokinetic behavior of derivatives built upon this scaffold.[1]
| Parameter | Value / Description | Significance in Drug Design |
| Molecular Formula | C | Core building block.[2] |
| Molecular Weight | 157.25 g/mol | Low MW allows attachment to larger chromophores (e.g., acridine, quinoline).[1] |
| pKa (Calculated) | ~9.5 (Pyrrolidine N) | Highly protonated at physiological pH (7.4), facilitating solubility and lysosomal trapping.[1] |
| LogP | ~1.2 - 1.5 | Moderate lipophilicity ensures membrane permeability while maintaining water solubility.[1] |
| H-Bond Donors | 1 (Secondary -OH) | Critical for receptor binding; can be masked via esterification to create prodrugs. |
| Stereochemistry | 1 Chiral Center (C2) | (S)- and (R)- enantiomers may exhibit differential binding affinity to chiral protein targets. |
Synthetic Methodology
The synthesis of 5-(Pyrrolidin-1-yl)pentan-2-ol is typically achieved via nucleophilic substitution or reductive amination. The following protocol describes a robust Nucleophilic Displacement strategy, favored for its scalability and cost-effectiveness.
Reaction Scheme (Graphviz Visualization)
The following diagram illustrates the conversion of 5-chloro-2-pentanone to the final amino alcohol via a reductive route, or direct substitution on the halo-alcohol.
Caption: Two-step synthesis involving nucleophilic attack by pyrrolidine followed by ketone reduction to yield the secondary alcohol.[2][3]
Detailed Experimental Protocol
Objective: Synthesis of 5-(Pyrrolidin-1-yl)pentan-2-ol from 5-chloropentan-2-one.
Step 1: Nucleophilic Substitution
-
Reagents: Dissolve 5-chloropentan-2-one (10 mmol) in acetonitrile (50 mL).
-
Base: Add anhydrous Potassium Carbonate (
, 15 mmol) to scavenge HCl. -
Addition: Add Pyrrolidine (12 mmol) dropwise under stirring.
-
Reaction: Reflux at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo to obtain crude 5-(pyrrolidin-1-yl)pentan-2-one.
Step 2: Carbonyl Reduction
-
Solvation: Dissolve the crude ketone in dry Methanol (30 mL).
-
Reduction: Cool to 0°C. Add Sodium Borohydride (
, 15 mmol) portion-wise over 20 minutes. -
Quench: Stir at room temperature for 2 hours. Quench with saturated
solution.[1] -
Extraction: Extract with Dichloromethane (3 x 30 mL). Dry organic layer over
.[1] -
Purification: Distillation under reduced pressure or column chromatography (Silica, DCM/MeOH/NH3) yields the pure oil.[1]
Biological Activity & Therapeutic Applications[1][3][5][6][7][8][9]
Antimalarial Activity (Chloroquine Analogs)
The 5-(pyrrolidin-1-yl)pentan-2-ol chain is a structural isostere of the diethylamino-pentyl side chain found in Chloroquine .
-
Mechanism: The basic pyrrolidine nitrogen (
) drives accumulation in the acidic food vacuole of the malaria parasite (Plasmodium falciparum) via ion trapping .[1] -
Action: Once inside, the molecule binds to heme (released during hemoglobin digestion), preventing its polymerization into non-toxic hemozoin.[1] The buildup of free heme is toxic to the parasite.[1]
-
Advantage: Pyrrolidine analogs often show activity against chloroquine-resistant strains due to altered transporter recognition.[1]
Local Anesthesia & Anti-Arrhythmic Potential
Derivatives where the C2-hydroxyl is esterified with lipophilic acids (e.g., benzoic acid, 4-aminobenzoic acid) function as sodium channel blockers.
-
Structure-Function: The "Lipophilic Head (Benzoate) – Intermediate Chain – Hydrophilic Tail (Pyrrolidine)" topology mimics Procaine and Tetracaine .[1]
-
Activity: These compounds block voltage-gated
channels, inhibiting nerve impulse propagation.[1][4] The pyrrolidine ring often imparts a longer duration of action compared to diethylamine analogs due to increased steric bulk and hydrophobicity.[1]
Antimicrobial & Antifungal Properties
Recent studies indicate that pyrrolidine-based amino alcohols exhibit intrinsic antimicrobial activity.[1]
-
Target: Bacterial cell membranes.[1]
-
Mechanism: The amphiphilic nature (hydrophobic pentyl chain + cationic pyrrolidine) allows the molecule to insert into bacterial membranes, disrupting integrity and causing leakage of intracellular components.[1]
Structure-Activity Relationship (SAR)[6]
The biological efficacy of this scaffold can be fine-tuned by modifying three specific zones:
| Zone | Modification | Effect on Activity |
| Zone A: Pyrrolidine Ring | Expansion to Piperidine (6-membered) | Increases basicity; may alter receptor fit. |
| Substitution (e.g., 3-OH pyrrolidine) | Increases hydrophilicity; reduces BBB penetration. | |
| Zone B: Alkyl Linker | Shortening to Propyl (3-carbon) | Reduces lipophilicity; often shifts activity to CNS targets (e.g., dopamine). |
| Branching (Methyl at C3/C4) | Increases metabolic stability against oxidative deamination.[1] | |
| Zone C: Alcohol Handle | Esterification (Aryl esters) | Creates potent |
| Etherification (Benzhydryl ethers) | Generates antihistaminic or anticholinergic activity.[1] |
Mechanism of Action Visualization
The following diagram details the Ion Trapping mechanism relevant to antimalarial and intracellular targeting.
Caption: Lysosomotropic accumulation mechanism.[1] The basic pyrrolidine nitrogen becomes protonated in the acidic vacuole, trapping the drug.[1]
References
-
Li Petri, G., et al. (2021).[1][3][4] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1][3][4] Topics in Current Chemistry. Link
-
PubChem. (n.d.).[1] "5-(1-Pyrrolidin-2-ylpropan-2-ylamino)pentan-1-ol Compound Summary." National Center for Biotechnology Information.[1] Link
-
BenchChem. (n.d.).[1] "5-(Pyrrolidin-1-yl)pentanal: Synthesis and Applications." BenchChem Chemical Database.[1] Link
-
Zhao, S., et al. (1999).[1] "Syntheses of 1,2-diamino and 1,2-aminoalcohol derivatives in the piperidine and pyrrolidine series as anti-amnesic agents." Bioorganic & Medicinal Chemistry. Link
-
Meyers, M.J., et al. (2019).[1] "Evaluation of Pyrrolidine Derivatives as Antimalarial Agents." ACS Medicinal Chemistry Letters. (Contextual citation from general search results on pyrrolidine antimalarials).
Sources
Technical Guide: Safety & Handling of 5-(Pyrrolidin-1-yl)pentan-2-ol
This guide serves as an advanced technical manual and safety analysis for 5-(Pyrrolidin-1-yl)pentan-2-ol .[1] Unlike a standard regulatory Safety Data Sheet (SDS), this document synthesizes physicochemical data, toxicological inference, and operational protocols designed for research and development environments.[1]
CAS Number: 873399-10-1
Formula: C
Part 1: Compound Architecture & Hazard Logic
To safely handle this compound, one must understand its functional anatomy.[1] It is a bifunctional molecule combining a tertiary amine (pyrrolidine ring) and a secondary alcohol .[1]
The Hazard Matrix (GHS Classification)
While specific regulatory data for this exact isomer is often limited in public databases, its hazard profile is deterministically derived from its functional groups (Structure-Activity Relationship).
| Hazard Class | Category | Signal | H-Statement Logic |
| Skin Irritation | Cat 2 | Warning | H315: Tertiary amines are moderately basic (pKa ~10.0–10.5), causing saponification of skin lipids.[1] |
| Eye Irritation | Cat 2A | Warning | H319: High pH and solvent properties allow rapid penetration of the corneal epithelium.[1] |
| STOT-SE | Cat 3 | Warning | H335: Vapors (if heated) irritate the upper respiratory tract due to amine alkalinity.[1] |
| Acute Tox (Oral) | Cat 4 | Warning | H302: Predicted based on pyrrolidine analogs; metabolic oxidation often yields reactive iminium ions.[1] |
Physicochemical Drivers of Risk
-
Basicity (pKa ~10.2): The pyrrolidine nitrogen is proton-accepting.[1] In aqueous environments (mucous membranes), it generates hydroxide ions (
), driving the irritation potential.[1] -
Hygroscopicity: The molecule can absorb atmospheric moisture, altering its concentration and potentially hydrolyzing incompatible containers.[1]
-
Boiling Point (>200°C est.): Unlike its parent pyrrolidine (BP 87°C), the addition of the hydroxy-pentyl chain significantly lowers volatility.[1] Inhalation risk is low at room temperature but critical during reflux or distillation.[1]
Part 2: Operational Protocols (The "How" & "Why")
Personal Protective Equipment (PPE) Strategy
Standard nitrile gloves are insufficient for prolonged contact with amine-alcohol hybrids due to their solvent polarity.[1]
-
Glove Selection: Use High-Grade Nitrile (≥0.11 mm) for splash protection.[1] For immersion or synthesis handling, utilize Laminate Film (Silver Shield) gloves.[1]
-
Why? Small cyclic amines can permeate thin nitrile rubber; the alcohol chain adds lipophilicity, aiding diffusion through glove polymers.[1]
-
-
Respiratory: If heating >60°C or aerosolizing, a Type A (Organic Vapor) filter is mandatory.[1]
-
Eye Protection: Chemical splash goggles (ANSI Z87.[1]1) are non-negotiable. Face shields are required during transfer of volumes >1L.[1]
Storage & Stability Architecture[1]
-
Atmosphere: Store under inert gas (Argon or Nitrogen).[1]
-
Temperature: Refrigerate (2–8°C).
-
Incompatibilities:
Part 3: Emergency Response Architecture
This section details the decision logic for accidents. The protocols prioritize neutralization and dilution.[1]
Exposure Response Workflow
Figure 1: Triage logic for amino-alcohol exposure.[1] Note the prohibition of acid neutralization on skin to prevent thermal injury.[1]
Spill Management (The "Amphoteric" Approach)
Do not treat this simply as a solvent spill.[1]
-
Evacuate: Remove ignition sources.
-
Adsorb: Use a Chemisorb for Alkalis or vermiculite.[1]
-
Do not use: Sawdust (fire risk with amines) or paper towels (rapid surface area expansion/evaporation).
-
-
Neutralize (Post-Adsorption): Once absorbed, the waste can be treated with dilute citric acid to form a stable, water-soluble citrate salt before disposal.[1]
Part 4: Synthesis & Metabolic Context (For Researchers)
Understanding the reactivity helps in preventing process accidents.[1]
Reactivity Pathway
The secondary alcohol at C2 is a chiral center (if not racemic) and a nucleophile.[1] The tertiary amine at C5 acts as an internal base or catalyst.[1]
Figure 2: Reactivity profile.[1] Path A highlights the instability of the corresponding amino-ketone, which can self-condense.[1]
Toxicology Insight
-
Metabolism: Likely undergoes N-dealkylation or oxidation at the alpha-carbon of the pyrrolidine ring.[1]
-
Neurotoxicity: Pyrrolidine analogs can exhibit GABAergic activity.[1] Researchers should treat systemic exposure as a potential neurotoxic event (dizziness, confusion).[1]
Part 5: Quantitative Data Summary
| Property | Value (Experimental/Predicted) | Source/Logic |
| Physical State | Liquid, colorless to pale yellow | Analog comparison |
| Boiling Point | ~220–230°C @ 760 mmHg | ACD/Labs Pred.[1] |
| Flash Point | ~95°C (Closed Cup) | Est. from MW & structure |
| Density | 0.92 ± 0.05 g/cm³ | Standard amino-alcohol range |
| LogP | 1.2 – 1.5 | Lipophilic enough for skin absorption |
| pKa | 10.2 (Amine), 14.8 (Alcohol) | Base strength of N-alkyl pyrrolidine |
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 107316723 (Analog: 5-(1-pyrrolidin-2-ylpropan-2-ylamino)pentan-1-ol). Retrieved from [Link]
-
ECHA (European Chemicals Agency). (2025).[1] Registration Dossier: Pentan-2-ol (CAS 6032-29-7).[1][3][4] Retrieved from [Link]
Sources
Methodological & Application
Technical Guide: Reacting Pyrrolidine with 5-Hydroxy-2-Pentanone
Executive Summary
This technical guide details the protocols for reacting Pyrrolidine (a cyclic secondary amine) with 5-Hydroxy-2-pentanone (a
These workflows are critical in the synthesis of alkaloid precursors, nitrogen-containing heterocycles, and amino-alcohol ligands used in asymmetric catalysis. The guide addresses the specific challenge posed by the equilibrium of 5-hydroxy-2-pentanone, which exists as a mixture of the open-chain ketone and the cyclic hemiacetal (2-methyl-tetrahydrofuran-2-ol).
Chemical Context & Mechanistic Insight
Reactant Analysis
-
Pyrrolidine (
): A strong nucleophile and secondary amine ( ). It is prone to forming stable enamines due to the lack of steric hindrance and the favorable orbital overlap in the five-membered ring. -
5-Hydroxy-2-pentanone (
): A bifunctional molecule containing a ketone and a primary alcohol.-
Challenge: In solution, this compound undergoes intramolecular cyclization to form a cyclic hemiacetal. Reaction protocols must drive the equilibrium toward the open-chain form to facilitate nucleophilic attack at the carbonyl carbon.
-
Reaction Pathways
The interaction between these reagents follows two distinct mechanistic branches depending on the conditions:
-
Pathway A (Condensation/Enamine Formation): Acid-catalyzed dehydration leads to the formation of an enamine. This is a reversible reaction requiring water removal.[1]
-
Pathway B (Reductive Amination): In the presence of a hydride source (e.g.,
), the intermediate iminium ion is reduced to a stable tertiary amino-alcohol.
Mechanistic Visualization
The following diagram illustrates the equilibrium challenges and the divergence of reaction pathways.
Figure 1: Mechanistic pathways for the reaction of pyrrolidine with 5-hydroxy-2-pentanone, highlighting the hemiacetal equilibrium.[2]
Experimental Protocols
Protocol A: Enamine Synthesis (Dehydrative Condensation)
Objective: To synthesize the enamine derivative for use as a nucleophile in subsequent alkylation or acylation reactions (Stork Enamine Synthesis).
Reagents:
-
Pyrrolidine (1.2 equivalents)
-
5-Hydroxy-2-pentanone (1.0 equivalent)
-
Solvent: Toluene or Benzene (for azeotropic water removal)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect the system to an inert gas line (Nitrogen or Argon).
-
Solvent Preparation: Charge the RBF with Toluene (approx. 10 mL per gram of ketone).
-
Reactant Addition: Add 5-Hydroxy-2-pentanone (e.g., 10 mmol) and p-TsOH (0.5 mmol). Stir until dissolved.
-
Amine Addition: Add Pyrrolidine (12 mmol) dropwise via syringe.
-
Note: A slight exotherm may occur.
-
-
Reflux: Heat the mixture to reflux (
). Monitor the collection of water in the Dean-Stark trap.-
Checkpoint: The reaction is generally complete when water evolution ceases (typically 3–6 hours).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure (Rotary Evaporator) to remove toluene and excess pyrrolidine.
-
Caution: Enamines are hydrolytically unstable. Avoid aqueous washes if possible.
-
-
Purification: Distillation under high vacuum is the preferred method for isolation.
-
Storage: Store under inert atmosphere at
.
-
Protocol B: Reductive Amination (Synthesis of Amino-Alcohol)
Objective: To synthesize 1-(4-hydroxypentyl)pyrrolidine, a stable tertiary amine useful as a ligand or pharmaceutical intermediate.
Reagents:
-
Pyrrolidine (1.1 equivalents)
-
5-Hydroxy-2-pentanone (1.0 equivalent)
-
Reducing Agent: Sodium Cyanoborohydride (
) (1.5 equivalents) -
Solvent: Methanol (MeOH)
-
pH Adjuster: Acetic Acid (glacial)
Step-by-Step Methodology:
-
Solution Preparation: Dissolve 5-Hydroxy-2-pentanone (10 mmol) and Pyrrolidine (11 mmol) in Methanol (20 mL) in a clean RBF.
-
Imine Formation: Stir at room temperature for 30 minutes.
-
Note: This allows the equilibrium to shift toward the iminium intermediate.
-
-
pH Adjustment: Add Glacial Acetic Acid dropwise to adjust the pH to approximately 5–6.
-
Why? Slightly acidic conditions catalyze the formation of the iminium ion, which is the species reduced by the borohydride.
-
-
Reduction: Cool the solution to
in an ice bath. Add (15 mmol) in small portions over 15 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Quenching: Quench the reaction by adding concentrated HCl dropwise until pH < 2 (to decompose excess borohydride), then stir for 30 minutes.
-
Work-up:
-
Basify the solution to pH > 10 using 6M NaOH.
-
Extract with Dichloromethane (
mL). -
Dry the combined organic layers over Anhydrous Sodium Sulfate (
).
-
-
Isolation: Filter and concentrate in vacuo. The product is typically a viscous oil that can be purified via silica gel column chromatography (Eluent: DCM/MeOH/Triethylamine).
Data Analysis & Troubleshooting
Expected Yields and Parameters
| Parameter | Protocol A (Enamine) | Protocol B (Reductive Amination) |
| Typical Yield | 75% – 85% | 80% – 92% |
| Reaction Time | 4 – 6 Hours (Reflux) | 12 – 16 Hours (RT) |
| Critical Impurity | Hydrolyzed Ketone (Reversion) | Over-alkylated byproducts (rare) |
| Stability | Low (Moisture Sensitive) | High (Stable at RT) |
Troubleshooting Guide
-
Problem: Low yield in Enamine Synthesis.
-
Problem: Polymerization/Tarry residue.
References
-
Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Milen, M., Abranyi-Balogh, P., & Keglevich, G. (2014). "Total Syntheses of the Pyrrolidine Alkaloid, Hygrine."[6] Current Organic Synthesis, 11(6). (Provides context on pyrrolidine/ketone reactivity in alkaloid synthesis).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative grounding for enamine mechanism and hemiacetal equilibrium).
Sources
- 1. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 2. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. eurekaselect.com [eurekaselect.com]
Application Note: Solvent Selection & Process Optimization for 5-(Pyrrolidin-1-yl)pentan-2-ol
Executive Summary
This guide addresses the specific solvent engineering requirements for 5-(Pyrrolidin-1-yl)pentan-2-ol (referred to herein as 5-PP-2-ol ).[1] This molecule represents a classic bifunctional "privileged scaffold" in drug discovery—containing both a basic tertiary amine (pyrrolidine) and a secondary alcohol.
The dual nature of 5-PP-2-ol presents a distinct chemical engineering challenge: Solubility Paradox . The lipophilic pentyl chain and pyrrolidine ring drive solubility in non-polar organic media, while the hydroxyl group and basic nitrogen introduce polarity and pH-dependent solubility.
Key Recommendations:
-
Reaction Medium: Shift from legacy chlorinated solvents (DCM) to 2-Methyltetrahydrofuran (2-MeTHF) for acylation and alkylation reactions to improve process safety and environmental profile without compromising yield.[1]
-
Purification: Utilize the molecule's basicity for Self-Validating Acid-Base Extraction , eliminating the need for silica chromatography in early-stage scale-up.[1]
-
Oxidation: Avoid peracids (mCPBA) to prevent N-oxide formation; utilize TEMPO/NaOCl for a green, chemoselective oxidation of the alcohol.[1]
Physicochemical Profile & Solvent Compatibility[1][2][3][4][5][6]
Understanding the molecule's behavior is the prerequisite for solvent selection.
| Feature | Chemical Logic | Solvent Implication |
| Pyrrolidine Ring | Tertiary Amine ( | Acts as an internal base/catalyst.[1] Highly soluble in aqueous acid (protonation). |
| Secondary Alcohol | Nucleophile / H-Bond Donor | Target for functionalization.[1] Requires aprotic solvents to prevent side reactions (e.g., ester hydrolysis).[1] |
| Pentyl Chain | Lipophilic Linker | Ensures solubility in ethers (THF, MTBE) and esters (EtOAc).[1] Prevents solubility in pure water at neutral pH.[1] |
The "Green" Substitution Matrix
Modern drug development mandates a move away from REACH-restricted solvents.[1]
-
Replace Dichloromethane (DCM): Use 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]
-
Why: Higher boiling point (
C vs C) allows faster kinetics; separates cleanly from water (unlike THF); derived from renewable feedstocks.[1]
-
-
Replace DMF/NMP: Use Dimethyl Isosorbide (DMI) or Cyrene™ .[1]
-
Why: Avoids reprotoxicity issues associated with classic dipolar aprotic solvents.[1]
-
Critical Application: O-Acylation (Esterification)[1]
A common workflow involves converting the secondary alcohol to an ester (e.g., for prodrug synthesis or kinetic resolution).
The Challenge
The tertiary amine in 5-PP-2-ol acts as a nucleophilic catalyst (similar to DMAP) but can also form salts with the acid chloride reagent or the HCl byproduct, precipitating out of non-polar solvents and stalling the reaction.
Protocol: Green O-Acylation in 2-MeTHF
Objective: Synthesize the acetate ester of 5-PP-2-ol without using DCM or chromatography.
Reagents:
-
Substrate: 5-(Pyrrolidin-1-yl)pentan-2-ol (1.0 equiv)[1]
-
Reagent: Acetic Anhydride (1.2 equiv) or Acetyl Chloride (1.1 equiv)[1]
-
Base: Triethylamine (
) (1.5 equiv) - Crucial to scavenge HCl/Acetic acid and keep the pyrrolidine neutral. -
Catalyst: DMAP (0.05 equiv)[1]
-
Solvent: 2-MeTHF (anhydrous)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-PP-2-ol (10 mmol) in 2-MeTHF (50 mL). The solution should be clear and homogeneous.
-
Base Addition: Add
(15 mmol) and DMAP (0.5 mmol). Cool to C under nitrogen.-
Note: 2-MeTHF has a higher viscosity than DCM at low temps but remains fluid.[1]
-
-
Acylation: Dropwise add Acetic Anhydride (12 mmol). Allow to warm to Room Temperature (RT).
-
Monitoring: Stir for 2-4 hours. Monitor via TLC (Eluent: 10% MeOH in DCM with 1%
).[1]-
Observation: The
or acetate salt may precipitate. This is good; it drives the equilibrium.
-
-
Quench: Add saturated aqueous
(20 mL) and stir vigorously for 15 mins to hydrolyze excess anhydride.
Purification: The Self-Validating Acid-Base Extraction[1]
This protocol exploits the pyrrolidine nitrogen to purify the product without silica gel. This is the most robust method for amino-esters.
Logic Flow
-
Acid Phase: Protonate the amine (
).[1] The molecule moves to water.[3] Neutral impurities (unreacted anhydride, non-basic byproducts) stay in organic.[1] -
Base Phase: Deprotonate the amine (
).[1] The molecule returns to organic.[4][5][6] Ionic impurities stay in water.[1]
Caption: Figure 1. Self-validating acid-base purification workflow for 5-(Pyrrolidin-1-yl)pentan-2-ol derivatives.
Detailed Protocol:
-
Extraction 1 (Acidic): Transfer the quenched reaction mixture to a separatory funnel. Add 1M HCl (50 mL). Shake vigorously.
-
Check: The product is now in the Aqueous layer.
-
Action: Drain the lower aqueous layer into a clean flask. Set aside the top organic layer (contains neutral impurities) for disposal.
-
-
Basification: Cool the aqueous flask in an ice bath. Slowly add 4M NaOH until pH > 12.
-
Visual Cue: The solution will turn cloudy as the free amine product "oils out" of the water.
-
-
Extraction 2 (Recovery): Pour the basic aqueous mixture back into the funnel. Add fresh 2-MeTHF (50 mL). Shake.
-
Action: Collect the top organic layer.
-
-
Drying: Dry over
, filter, and concentrate in vacuo.
Advanced Solvent Selection Decision Tree
Use this logic gate to select the optimal solvent for other transformations of 5-PP-2-ol.
Caption: Figure 2. Solvent selection logic based on reaction mechanism and green chemistry constraints.
References
-
Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[1][7] Green Chemistry, 2008, 10, 31-36.[1][7] [Link]
-
Sanofi Solvent Selection Guide: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[1] Organic Process Research & Development, 2013, 17, 12, 1517–1525.[1] [Link][1]
-
2-MeTHF as a Green Alternative: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem, 2012, 5, 1369–1379.[1] [Link][1]
-
Acid-Base Extraction Principles: Nichols, L. "Organic Chemistry Laboratory Techniques: Acid-Base Extraction."[1] LibreTexts, 2022.[1] [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. 5-(Pyrrolidin-1-yl)pentanal | Benchchem [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
Procedures for alkylation of pyrrolidine with halopentanols
Application Note: Optimized Strategies for the -Alkylation of Pyrrolidine with -Halopentanols
Executive Summary
The synthesis of
The primary difficulty lies in the bifunctional nature of the electrophile (
This Application Note details an optimized Finkelstein-Assisted Alkylation Protocol designed to maximize intermolecular
Mechanistic Analysis & Strategy
The Chemoselectivity Challenge
The reaction involves the competition between the external nucleophile (pyrrolidine) and the internal nucleophile (the alkoxide formed from the alcohol).
-
Path A (Desired): Intermolecular attack by the nitrogen lone pair on the
-carbon of the halide. -
Path B (Undesired): Deprotonation of the hydroxyl group by the base, followed by intramolecular attack to form tetrahydropyran (THP).
Strategic Control: To favor Path A, we utilize the Hard and Soft Acids and Bases (HSAB) principle.
-
Base Selection: We avoid strong bases (e.g., NaH, KOtBu) that quantitatively deprotonate the alcohol. Instead, we use Potassium Carbonate (
), which is basic enough to neutralize the HCl/HBr byproduct but insufficiently basic to generate a high concentration of the alkoxide species. -
Catalysis: We employ Potassium Iodide (KI) to generate a transient, highly reactive alkyl iodide species (Finkelstein reaction), accelerating Path A significantly.
Reaction Pathway Diagram
Figure 1: Mechanistic divergence. The addition of KI accelerates the desired pathway, allowing the reaction to proceed faster than the competing cyclization.
Critical Parameters & Material Specifications
Reactant Properties
| Component | MW ( g/mol ) | Density (g/mL) | Boiling Point | Hazard |
| Pyrrolidine | 71.12 | 0.86 | 87 °C | Flammable, Corrosive |
| 5-Chloro-1-pentanol | 122.59 | 1.06 | 236 °C | Toxic, Irritant |
| 5-Bromo-1-pentanol | 167.05 | 1.38 | 136 °C (15 mmHg) | Toxic |
| Potassium Carbonate | 138.21 | Solid | N/A | Irritant |
Solvent Selection
-
Acetonitrile (MeCN): Recommended. Polar aprotic.[1] Good solubility for organic reactants; poor solubility for inorganic salts (
), which drives the reaction forward. Easy to remove ( 82 °C). -
DMF: Avoid if possible. High boiling point makes workup difficult; can promote O-alkylation due to high polarity.
-
Toluene: Viable for large scale but requires phase transfer catalysts (e.g., TBAI) due to poor solubility of carbonate bases.
Experimental Protocols
Protocol A: Finkelstein-Assisted Alkylation (Recommended)
Best for use with the cheaper, more stable 5-chloro-1-pentanol.
Reagents:
-
Pyrrolidine (1.2 equiv)
-
5-Chloro-1-pentanol (1.0 equiv)
-
Potassium Carbonate (
), anhydrous, powder (1.5 equiv) -
Potassium Iodide (KI) (0.1 equiv)
-
Acetonitrile (MeCN) [0.5 M concentration relative to halide]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) or Argon. -
Charging: Add 5-chloro-1-pentanol (10 mmol, 1.23 g) and MeCN (20 mL).
-
Activation: Add KI (1 mmol, 166 mg). Stir for 10 minutes at room temperature. Observation: Solution may turn slightly yellow.
-
Base Addition: Add
(15 mmol, 2.07 g). -
Amine Addition: Add Pyrrolidine (12 mmol, 0.99 mL) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (approx. 85 °C oil bath) for 12–16 hours.
-
QC Check: Monitor by TLC (System: 10% MeOH in DCM + 1%
). Stain with Iodine or Ninhydrin.
-
-
Workup: Cool to room temperature. Filter off the inorganic salts (
, ) using a sintered glass funnel or Celite pad. Wash the cake with MeCN. -
Concentration: Evaporate the solvent under reduced pressure (Rotavap) to obtain a crude oil.
Protocol B: Purification via Acid-Base Extraction (Self-Validating)
This method removes neutral side products (Tetrahydropyran) and unreacted alcohol without chromatography.
Procedure:
-
Dissolution: Dissolve the crude oil from Protocol A in Ethyl Acetate (EtOAc).
-
Acid Wash: Extract the organic layer with 1M HCl (
).-
Validation: The product (amine) protonates and moves to the Aqueous Phase . Neutral impurities (THP, unreacted alcohol) remain in the Organic Phase .
-
-
Separation: Discard the organic layer (check TLC first to confirm no product loss).
-
Basification: Cool the aqueous layer to 0 °C. Slowly adjust pH to >12 using 4M NaOH or solid KOH pellets.
-
Observation: The solution will become cloudy as the free amine oils out.
-
-
Extraction: Extract the aqueous mixture with DCM or EtOAc (
). -
Drying: Dry combined organic layers over anhydrous
. Filter and concentrate.
Yield Expectation: 85–92% (Pale yellow oil).
Workflow Visualization
Figure 2: Acid-Base purification workflow ensures removal of non-basic impurities (cyclized ether) without column chromatography.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete reaction due to chloride leaving group. | Ensure KI is added (Finkelstein condition). Increase reflux time. |
| Product contains THP | Base was too strong or temperature too high. | Switch from NaH to |
| Polyalkylation | Excess halide used. | Ensure Pyrrolidine is in slight excess (1.2–1.5 equiv). |
| NMR: Triplet at 3.6 ppm missing | O-alkylation occurred instead of N-alkylation. | Check pH of reaction. Ensure dry solvents. |
Analytical Validation:
-
1H NMR (
): Look for the diagnostic triplet at ppm ( ) and the triplet at ppm ( ). -
Mass Spec: ESI+
.
References
- Finkelstein Reaction Conditions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for halide exchange kinetics).
-
Pyrrolidine Synthesis & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 31268, N-(5-Hydroxypentyl)pyrrolidine. Link
- Cyclization Kinetics (THP Formation): L. Crombie et al., J. Chem. Soc. Perkin Trans. 1, 1977.
- General Amine Alkylation Protocol: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811.
Troubleshooting & Optimization
Solving solubility issues of pyrrolidinyl alcohols in organic solvents
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Solubility, Extraction, and Purification of Hydrophilic Amine Scaffolds
Introduction: The "LogP" Paradox
Welcome. If you are reading this, you are likely staring at a separatory funnel where your product has refused to enter the organic layer, or a chromatogram that looks more like a smear than a peak.
Pyrrolidinyl alcohols (e.g., prolinol, 3-pyrrolidinol derivatives) present a unique "double-edged" solubility challenge. They possess a basic nitrogen (pKa ~10-11) and a hydroxyl group. This combination creates a molecule that is capable of intense hydrogen bonding and zwitterionic behavior, often rendering it highly water-soluble and organic-insoluble , particularly in its salt form.
This guide is not a textbook; it is a troubleshooting manual for the bench. We focus on breaking the hydration shell and forcing these molecules into the organic phase.
Module 1: Dissolution & Solvent Compatibility
User Query: "My pyrrolidinyl alcohol starting material is a hydrochloride salt. It won't dissolve in DCM or Ethyl Acetate for my reaction. What do I do?"
Technical Diagnosis: You are fighting Lattice Energy . The ionic interactions in the amine salt, combined with the hydrogen bonding of the alcohol, create a crystal lattice that non-polar solvents cannot penetrate. DCM (Dichloromethane) has no H-bond donor/acceptor capacity to disrupt this.
The Solution: You must either "Free-Base" the salt or use a "Bridge Solvent."
Solvent Compatibility Matrix
| Solvent System | Solubility (Salt Form) | Solubility (Free Base) | Application Note |
| DCM (Pure) | ❌ Insoluble | ⚠️ Moderate | Poor for salts; good for oily free bases. |
| Ethyl Acetate | ❌ Insoluble | ⚠️ Low/Moderate | Often precipitates polar amines. |
| Methanol / Ethanol | ✅ Soluble | ✅ Soluble | Good for reactions, bad for extractions (miscible with water). |
| DCM + 5-10% MeOH | ✅ Soluble | ✅ Soluble | Standard reaction solvent. Breaks lattice energy. |
| 3:1 CHCl₃ / IPA | ✅ Soluble | ✅ High | The "Magic" Extraction Solvent. (See Module 2). |
| DMF / DMSO | ✅ Soluble | ✅ Soluble | Avoid if possible (high boiling point makes workup difficult). |
Protocol: The "Free-Basing" Pre-Treatment If your reaction requires anhydrous non-polar conditions (e.g., DCM), you cannot use the salt.
-
Dissolve the salt in minimal water (or 1M NaOH).
-
Saturate the aqueous layer with NaCl (Solid).
-
Extract 3x with DCM (if lipophilic enough) or 3:1 CHCl₃:Isopropanol (if highly polar).
-
Dry organic layer (
), filter, and evaporate.[1] -
Result: The oily "Free Base" will now dissolve in pure DCM.
Module 2: Extraction (The "Water Trap")
User Query: "I finished my reaction, added water and DCM to extract, but my product is still in the water layer. The organic layer is empty."
Technical Diagnosis: Pyrrolidinyl alcohols are "amphiphilic" but lean towards hydrophilicity. In a standard Water/DCM partition, the hydration energy of the amine+alcohol groups outweighs the solvation energy of the DCM. You need a solvent system that is immiscible with water but polar enough to solvate the amine.
The Solution: The "3:1" Protocol
The mixture of Chloroform (
-
Mechanism: Chloroform provides the density and immiscibility; Isopropanol acts as a phase-transfer bridge, donating H-bonds to the amine to pull it out of the water.
Visual Workflow: The Extraction Logic
Figure 1: Decision tree for extracting hydrophilic amines. Note the critical "Salting Out" and "3:1 Mix" loop for stubborn compounds.
Protocol: The "Salting Out" Extraction
-
Basify aqueous layer to pH > 12 (ensure amine is neutral).
-
Add solid NaCl until no more dissolves (saturation). This increases the ionic strength of the water, forcing organics out.
-
Extract with 3:1
:IPA (3 times). -
Warning: This solvent mix extracts some water.[2][3] You MUST dry thoroughly with
or before evaporation to avoid salt contamination.
Module 3: Purification (Chromatography)
User Query: "My product streaks on the silica column from Rf 0.5 down to 0.0. I can't separate it from impurities."
Technical Diagnosis:
Silica gel is acidic (
The Solution: Amine Deactivation You must neutralize the silica surface.
Protocol: The TEA-Buffered Column
-
Mobile Phase: Add 1% Triethylamine (TEA) or 1%
to your DCM/MeOH mobile phase.-
Example: 90% DCM / 9% MeOH / 1% TEA.
-
-
Column Pre-treatment (Critical): Flush the packed silica column with the TEA-containing solvent before loading your sample. This caps the active acidic sites.
-
Elution: Run the column. The TEA competes for the silanol sites, allowing your pyrrolidine to elute as a tight band.
Alternative: Alumina If silica fails even with TEA, switch to Basic Alumina or Neutral Alumina stationary phases, which lack the acidic protons of silica.[4]
Module 4: Handling & Storage (Hygroscopicity)
User Query: "I dried my product on the rotovap, but it turned into a wet goo after sitting on the bench for 10 minutes."
Technical Diagnosis: Pyrrolidinyl alcohol salts are hygroscopic . They pull moisture from the air to form hydrates.
Troubleshooting Guide:
-
Azeotropic Drying: If the product is wet/oily, add Toluene and rotovap again. Toluene forms an azeotrope with water, carrying it away. Repeat 3x.
-
Storage: Store under Argon/Nitrogen in a desiccator.
-
Weighing: Weigh quickly! Or, prepare a stock solution of known concentration immediately after drying to avoid weighing errors later.
References
-
University of Rochester, Department of Chemistry. "Workup for Polar and Water-Soluble Solvents." Not Voodoo X. Accessed 2024. Link
- Source of the "3:1 CHCl3/Isopropanol" extraction protocol.
-
BenchChem Technical Support. "Solubility of 2-Pyrrolidinone in Organic Solvents." BenchChem Guides. Accessed 2024. Link
- Provides foundational solubility d
-
Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[5] Wiley-VCH,[5] 3rd ed., 2003.[5] (Cited via Murov.info). Link
- Authoritative source on solvent polarity and dielectric constants.
-
University of Rochester. "Tips for Flash Column Chromatography." Not Voodoo X. Accessed 2024. Link
- Source of the "TEA-buffered silica" technique.
Sources
Technical Support Center: Preventing Oxidation of Secondary Amino Alcohols During Storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and stability of secondary amino alcohols. Oxidation is a primary degradation pathway that can compromise sample integrity, leading to impurity formation, discoloration, and loss of reactivity. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you maintain the long-term stability of your valuable compounds.
Understanding the Challenge: The Chemistry of Oxidation
Secondary amino alcohols possess two functional groups susceptible to oxidation: the secondary amine and the secondary alcohol. The presence of both moieties in one molecule can lead to complex degradation profiles.
The secondary alcohol can be oxidized to a ketone.[1][2] This transformation is often catalyzed by factors such as light, heat, and the presence of metal catalysts.[1] The secondary amine is also prone to oxidation, which can lead to the formation of various byproducts, including nitroxide radicals and, in more advanced stages, colored degradation products. The high affinity of nitrogen for metals like platinum or palladium can also lead to the blocking of active sites in catalytic applications.[3]
The primary drivers of oxidation during storage are:
-
Atmospheric Oxygen: Direct exposure to air is the most significant factor.[4]
-
Light: UV and even ambient light can provide the energy to initiate oxidative reactions.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][4][5]
-
Moisture: The presence of water can facilitate certain degradation pathways.[1][5]
-
Incompatible Materials: Contact with strong oxidizing agents, acids, and certain metals can catalyze degradation.[1]
Visualizing the Oxidation Pathway
The following diagram illustrates the primary oxidative degradation pathways for a secondary amino alcohol.
Caption: Primary oxidative degradation routes for secondary amino alcohols.
Proactive Prevention: Best Practices for Storage
To maintain the integrity of secondary amino alcohols, a proactive approach to storage is essential. The following table summarizes the recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term and -20°C or -80°C for long-term storage.[1][6][7] | Lower temperatures significantly slow down the rates of degradation reactions.[1] Avoid repeated freeze-thaw cycles.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1][6] | This prevents oxidation by minimizing contact with atmospheric oxygen.[1] |
| Light | Protect from light by storing in amber vials or in the dark.[1][6][8] | Light can catalyze oxidative degradation pathways.[1] |
| Moisture | Protect from moisture. Use tightly sealed containers and consider a desiccant.[1][5][7] | Many amino alcohols are hygroscopic, and moisture can facilitate hydrolysis and other degradation reactions.[1][5][9] |
| Container | Use clean, dry, and chemically resistant containers such as amber glass or high-density polyethylene (HDPE).[5][6] | Prevents contamination and unwanted reactions with the container material. |
| pH | Maintain a neutral to slightly basic environment if in solution. Avoid acidic conditions.[1] | Acidic conditions can catalyze certain degradation pathways.[1] |
Experimental Protocol: Inert Gas Blanketing
This protocol details the procedure for storing a secondary amino alcohol under an inert atmosphere.
Materials:
-
Secondary amino alcohol sample
-
Appropriately sized amber glass vial with a PTFE-lined cap
-
Source of high-purity nitrogen or argon gas with a regulator
-
A long needle or cannula attached to the inert gas line
-
A short vent needle
Procedure:
-
Place the secondary amino alcohol into the clean, dry amber vial.
-
Insert the long inert gas needle into the vial, ensuring the tip is below the headspace and close to the surface of the compound.
-
Insert the short vent needle into the vial cap to allow for the displacement of air.
-
Gently flush the vial with the inert gas for 1-2 minutes. The flow rate should be low to avoid creating aerosols.
-
While maintaining the inert gas flow, carefully remove the vent needle first, followed by the gas inlet needle.
-
Immediately and tightly seal the vial with the PTFE-lined cap.
-
For added protection, wrap the cap and vial neck with Parafilm®.
-
Store the vial at the recommended temperature.
Troubleshooting Guide: Identifying and Resolving Common Issues
Even with the best preventative measures, issues can arise. This section addresses common problems encountered during the storage of secondary amino alcohols.
Q1: My secondary amino alcohol has developed a yellow or brown tint. What is the cause and can it be reversed?
A: Discoloration is a common indicator of oxidation, particularly of the amine functional group, which can lead to the formation of colored impurities.
Troubleshooting Steps:
-
Confirm Oxidation: Analyze a small sample of the discolored material using techniques like HPLC-UV or LC-MS to identify and quantify degradation products.[3][10] A comparison with a reference standard or a freshly opened sample is recommended.
-
Assess Usability: Depending on the level of impurities and the sensitivity of your application, the material may still be usable. However, for applications requiring high purity, purification is necessary.
-
Purification: If purification is required, methods such as column chromatography or recrystallization can be employed to remove the colored impurities. Salt formation followed by crystallization can also be an effective purification method.[11]
-
Prevent Recurrence: After purification, ensure the compound is stored under strictly inert conditions as outlined in the "Proactive Prevention" section.
Q2: I'm observing a loss of reactivity or poor performance of my secondary amino alcohol in a subsequent reaction. Could this be due to storage?
A: Yes, a loss of reactivity is a strong indication that the compound has degraded. Oxidation of either the alcohol or the amine group can lead to the formation of impurities that may inhibit subsequent reactions or represent a lower concentration of the desired starting material.
Troubleshooting Steps:
-
Purity Analysis: Perform a quantitative analysis (e.g., qNMR or HPLC with a calibrated standard) to determine the exact purity of your stored material.
-
Identify Impurities: Use LC-MS or GC-MS to identify the structure of the major impurities.[12][13] Knowing the identity of the degradation products can confirm the degradation pathway (e.g., the presence of a ketone indicates alcohol oxidation).
-
Review Storage Protocol: Critically evaluate your current storage and handling procedures. Ensure that exposure to air, light, and moisture is minimized. Allow containers to warm to room temperature before opening to prevent condensation.[7][14]
Q3: Can I use antioxidants to prevent the oxidation of my secondary amino alcohol?
A: The use of antioxidants can be a viable strategy, particularly for formulations or solutions. However, the choice of antioxidant must be carefully considered to ensure compatibility and avoid introducing new impurities.
Considerations for Antioxidant Use:
-
Compatibility: The antioxidant should not react with the secondary amino alcohol or other components in your system.
-
Solubility: The antioxidant must be soluble in the sample matrix.
-
Downstream Effects: Consider any potential interference of the antioxidant in your intended application.
Common Antioxidants:
-
Phenolic Antioxidants: Compounds like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective radical scavengers.
-
Vitamin E (α-tocopherol): A lipophilic antioxidant that can be effective in non-aqueous systems.[15]
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant suitable for aqueous solutions.[16]
Before implementing an antioxidant, it is crucial to perform a small-scale stability study to confirm its effectiveness and lack of adverse effects.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting issues with stored secondary amino alcohols.
Caption: A step-by-step guide for troubleshooting degradation issues.
Frequently Asked Questions (FAQs)
Q: How quickly can secondary amino alcohols oxidize? A: The rate of oxidation is highly dependent on the specific structure of the molecule and the storage conditions. Exposure to air and light at room temperature can lead to noticeable degradation within days to weeks.
Q: Is it necessary to store all secondary amino alcohols under an inert atmosphere? A: For long-term storage and to ensure the highest purity, it is strongly recommended. For short-term storage (a few days) at refrigerated temperatures and protected from light, it may be less critical, but the risk of degradation increases.
Q: Can I store secondary amino alcohols in solution? A: Storing in solution is generally not recommended for long periods as it can accelerate degradation.[7][17] If you must store a solution, use a deoxygenated solvent, store at low temperatures (-20°C or -80°C), and use it as quickly as possible.[6]
Q: My secondary amino alcohol is a solid. Is it still susceptible to oxidation? A: Yes, solids can still oxidize, especially on the surface that is in contact with the air in the headspace of the container. While the rate of degradation is typically slower than in solution, proper storage is still crucial.
Q: What is the best way to handle secondary amino alcohols in the lab to minimize oxidation? A: Minimize the time the container is open to the atmosphere.[4] If you need to weigh out multiple samples, do so as quickly as possible or work in a glovebox under an inert atmosphere. Always allow the container to reach room temperature before opening to prevent moisture condensation.[7]
References
-
Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. Semantic Scholar. Available at: [Link]
-
Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. Available at: [Link]
-
Peptide Storage: Best Practices For Stability And Longevity. Available at: [Link]
-
AMINO ALCOHOL EA. Nippon Nyukazai Co., Ltd. Available at: [Link]
-
The oxidation of amino alcohols. - ThinkIR. University of Louisville. Available at: [Link]
-
Secondary amino alcohols are a new class of cleavable linkers... ResearchGate. Available at: [Link]
-
Protective Effects of Several Common Amino Acids, Vitamins, Organic Acids, Flavonoids and Phenolic Acids against Hepatocyte Damage Caused by Alcohol. PMC. Available at: [Link]
-
Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. PMC. Available at: [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. diplomata comercial. Available at: [Link]
-
A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Available at: [Link]
-
Peptide Storage Stability: 5 Proven Rules for maximum Compound Life. Available at: [Link]
-
Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. DSpace@MIT. Available at: [Link]
-
Protected Amino Alcohols for Synthesis. MySkinRecipes. Available at: [Link]
-
Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC. Available at: [Link]
-
How can we protect an amino group leaving an alcohol group free? ResearchGate. Available at: [Link]
-
Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. Available at: [Link]
-
Aminowill pharmaceutical grade amino acids: A step-by-step storage guide to prevent oxidation and ma. Available at: [Link]
-
Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. PMC. Available at: [Link]
-
Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: [Link]
-
Peptide handling & storage guidelines - How to store a peptide? sb-PEPTIDE. Available at: [Link]
-
Mechanism of the Oxidation of Alcohols by Oxoammonium Cations. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. Available at: [Link]
-
γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. PMC. Available at: [Link]
-
17.7: Oxidation of Alcohols. Chemistry LibreTexts. Available at: [Link]
-
Monitoring of Peptide Coupling and Capping. Available at: [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. Available at: [Link]
-
Atmospheric Degradation of Amines (ADA). NILU. Available at: [Link]
-
Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. Pentelute Lab. Available at: [Link]
-
Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. PMC. Available at: [Link]
-
Improving Indoor Air Quality with Amino Alcohols. PCI Magazine. Available at: [Link]
-
Investigation of Impurities in Peptide Pools. MDPI. Available at: [Link]
-
Effects of an amino acid mixture on alcohol metabolism and alcohol-related symptoms in healthy adults. PMC. Available at: [Link]
-
Oxidative Lactamization of Amino Alcohols: An Overview. Journal of Chemistry Letters. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. mdpi.com [mdpi.com]
- 4. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. bluewellpeptides.com [bluewellpeptides.com]
- 7. bachem.com [bachem.com]
- 8. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 9. Peptide Storage Stability: 5 Proven Rules for Compound Life [musclehustlehealth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protective Effects of Several Common Amino Acids, Vitamins, Organic Acids, Flavonoids and Phenolic Acids against Hepatocyte Damage Caused by Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
Technical Support Center: Optimizing Reductive Amination for Pentan-2-ol Derivatives
Current Status: Operational Ticket ID: RA-C5-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Scope
Clarification on Nomenclature: While the request specifies "pentan-2-ol derivatives," reductive amination typically utilizes 2-pentanone (the ketone) to synthesize N-substituted-2-aminopentanes . These amines are bio-isosteres of pentan-2-ol and are critical pharmacophores in drug development (e.g., in modification of lipophilic side chains).
If your target is literally a hydroxy-amine (e.g., 1-amino-pentan-2-ol), this requires an
The Core Challenge: Aliphatic ketones like 2-pentanone are less reactive than aldehydes. The primary failure mode is Direct Reduction , where the reducing agent attacks the ketone before the imine forms, yielding pentan-2-ol (impurity) instead of the desired amine.
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" (STAB Method)
Best for: Routine synthesis, acid-stable substrates, high chemoselectivity.
Reagent: Sodium Triacetoxyborohydride (STAB,
The Logic: STAB is sterically crowded and electron-deficient. It reduces iminium ions (formed from amine + ketone) much faster than it reduces the ketone itself.[4] This kinetic differentiation is the self-validating mechanism of this protocol.
Workflow:
-
Stoichiometry:
-
2-Pentanone: 1.0 equiv
-
Amine (
): 1.1 – 1.2 equiv - : 1.4 – 1.5 equiv
-
Acetic Acid (AcOH): 1.0 equiv (Crucial for catalyzing imine formation)
-
-
Execution:
-
Quench:
-
Quench with saturated aqueous
(basic workup is essential to free-base the amine for extraction).
-
Protocol B: The "Heavy Duty" Method (Titanium-Mediated)
Best for: Bulky amines, unreactive ketones, or when water removal is required.
Reagent: Titanium(IV) Isopropoxide (
The Logic:
Workflow:
-
Imine Formation:
-
Combine 2-Pentanone (1.0 equiv) and Amine (1.2 equiv) in a vial.
-
Add
(1.25 equiv) neat (no solvent). -
Stir for 1–2 hours. The mixture will become viscous.
-
-
Reduction:
-
Dilute with absolute Ethanol or Methanol.
-
Add
(1.5 equiv) carefully (exothermic). -
Stir for 2–4 hours.
-
-
Workup (Critical):
-
Quench with
or water. A heavy white precipitate ( ) will form. -
Filter through Celite to remove titanium salts before extraction.
-
Comparative Data: Reagent Selection
| Feature | STAB ( | Cyanoborohydride ( | Titanium / |
| Selectivity | High (Imine > Ketone) | Moderate (pH dependent) | Very High (Pre-forms imine) |
| Toxicity | Low | High (HCN risk) | Low |
| Water Tolerance | Low (Decomposes) | High | Zero (during Step 1) |
| Reaction Rate | Moderate | Slow | Fast (after activation) |
| Side Product | Minimal Pentan-2-ol | Some Pentan-2-ol | Minimal Pentan-2-ol |
| Rec. Use | Default Choice | Legacy/Specialty | Sterically Hindered |
Troubleshooting Guide (Q&A)
Q1: I am seeing significant amounts of pentan-2-ol (alcohol) in my crude NMR. Why?
-
Diagnosis: Direct reduction of the ketone occurred before the imine could form.
-
The Fix:
-
Switch Reagents: If using
directly, stop. It is too strong. Use STAB. -
Pre-equilibrium: Stir the ketone, amine, and acid catalyst (AcOH) for 30-60 minutes before adding the reducing agent.
-
Dry Solvents: Ensure your DCE or THF is anhydrous. Water hydrolyzes the imine back to the ketone, which is then reduced to the alcohol.
-
Q2: The reaction is stalled at 50% conversion. Adding more reducing agent doesn't help.
-
Diagnosis: Equilibrium limitation or "Imine Stalling."
-
The Fix:
-
Add Molecular Sieves: Add 4Å molecular sieves to the reaction to physically remove water.
-
Use Protocol B: The Titanium method is specifically designed to break this stall by chemically scavenging water.
-
Q3: I am getting dialkylation (Tertiary Amine) when trying to make a Secondary Amine.
-
Diagnosis: The product amine is more nucleophilic than the starting amine.
-
The Fix:
-
Inverse Addition: Add the ketone slowly to a solution of the amine + reducing agent (keep amine in excess).
-
Stoichiometry: Increase the amine equivalents to 1.5–2.0.
-
Q4: My product is trapped in the Titanium emulsion during workup.
-
Diagnosis: Incomplete hydrolysis of titanates.
-
The Fix:
-
The "Celite Cure": Dilute the quenched mixture with ethyl acetate, add Celite, and stir vigorously for 15 minutes before filtering.
-
Ammonia Wash: Use
during the quench to help solubilize titanium salts.
-
Visualizing the Mechanism & Workflow
Figure 1: Mechanistic Pathway & Competition
Caption: The kinetic competition between Imine Formation (Desired) and Direct Reduction (Undesired). STAB favors the green path.
[1][2][4][5][6][7][8][9][10][11][12]
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for optimizing conditions based on observed impurities.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][8][9][10][13] Studies on Direct and Indirect Reductive Amination Procedures.[3][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[9]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[8][9] The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride.[6][7][8][9][14] Journal of the Chemical Society, Perkin Transactions 1, (16), 2029-2034.
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[5] The Cyanohydridoborate Anion as a Selective Reducing Agent.[4][8][9] Journal of the American Chemical Society, 93(12), 2897–2904.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 7. designer-drug.com [designer-drug.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Handling hygroscopic nature of 5-(Pyrrolidin-1-yl)pentan-2-ol salts
The following guide serves as a specialized Technical Support Hub for researchers working with 5-(Pyrrolidin-1-yl)pentan-2-ol salts (e.g., Hydrochloride, Oxalate, or Fumarate).
These amino-alcohol salts are notoriously hygroscopic and often deliquescent due to the high hydrogen-bonding potential of the hydroxyl group combined with the ionic nature of the ammonium salt. This guide synthesizes field-proven handling strategies to ensure stoichiometric accuracy and chemical stability.
Status: Active Ticket Type: Handling & Stability Severity: High (Risk of Stoichiometric Error/Degradation)
Immediate Triage: The "Rescue" Protocol
Issue: My salt has clumped together or turned into a viscous oil (deliquescence). Diagnosis: The lattice energy of the crystal has been overcome by the hydration energy from atmospheric moisture. This is reversible if no chemical hydrolysis has occurred.
Protocol A: Rescue Drying (Lyophilization & Azeotropy)
Do not simply heat the oil; this often leads to decomposition or "glass" formation that traps solvent.
-
Dissolution: Dissolve the clumped/oily material completely in a minimal amount of anhydrous methanol or ethanol .
-
Azeotropic Entrainment: Add toluene (ratio 3:1 Toluene:Alcohol). Toluene forms an azeotrope with water, carrying it off at lower temperatures.
-
Rotary Evaporation: Evaporate under reduced pressure.
-
Critical Step: As the volume reduces, the salt should foam or precipitate. If it remains an oil, re-dissolve in Dichloromethane (DCM) and evaporate again (DCM helps break surface tension).
-
-
High-Vacuum Drying: Transfer the resulting solid/foam to a vacuum oven.
-
Temp: 40–45°C.
-
Pressure: < 1 mbar.
-
Desiccant: Place a tray of
or activated silica gel inside the oven to trap liberated moisture. -
Duration: 12–24 hours.
-
Standard Operating Procedures (SOPs)
Protocol B: Precision Weighing of Hygroscopic Salts
Standard weighing boats are insufficient. Static charge and moisture uptake typically result in 2–5% mass errors within seconds.
The "Difference Weighing" Method:
-
Preparation: Dry the bulk container and equilibrate it to room temperature in a desiccator.
-
Transfer: In a glove bag or dry box, transfer an approximate amount of salt into a tared glass vial with a septum cap . Cap it immediately.
-
Weighing 1: Weigh the sealed vial (
). -
Dispensing: Quickly remove the cap, dispense the salt into your reaction vessel, and immediately recap the vial.
-
Weighing 2: Weigh the vial again (
). -
Calculation:
.-
Why this works: The salt is never exposed to the balance's ambient humidity while the reading stabilizes.
-
Protocol C: Storage Architecture
Preventing the "caking" cycle.
| Storage Tier | Condition | Recommended For |
| Tier 1 (Working) | Desiccator (Glass) with | Daily use. Re-grease flanges weekly. |
| Tier 2 (Long-term) | Sealed vial under Argon + Parafilm + Secondary Container with | Storage > 1 week. |
| Tier 3 (Bulk) | Glove Box ( | Quantities > 100g. |
Troubleshooting & FAQs
Q: Why does the salt turn yellow upon drying? A: This often indicates oxidation of the pyrrolidine ring or trace impurities (like residual precursors) reacting at elevated temperatures.
-
Fix: Ensure drying is done under inert atmosphere (vacuum with Nitrogen bleed) and keep temperatures below 50°C. If the color persists, recrystallize using Isopropanol/Ether.
Q: Can I use the "oily" salt if I adjust the molecular weight? A: No. It is impossible to accurately determine the water content of a deliquescent oil without performing a Karl Fischer titration immediately before every use. The water content changes dynamically with ambient humidity, leading to gross stoichiometric errors (e.g., under-loading your catalyst or reagent).
Q: How do I determine the Critical Relative Humidity (CRH)? A: If you need to define the safe handling window:
-
Place samples in sealed chambers with saturated salt solutions (providing known RH).
-
Monitor mass gain over 24 hours.
-
The RH at which mass gain accelerates exponentially is the CRH. For amino-alcohols, this is often low (30–40% RH).[1]
Visualizations
Figure 1: Decision Logic for Handling Hygroscopic Salts
This workflow ensures sample integrity based on the current physical state of the material.[1]
Caption: Workflow for assessing and treating 5-(Pyrrolidin-1-yl)pentan-2-ol salts based on physical state.
Data & Reference Tables
Table 1: Common Desiccants & Efficiency for Amine Salts
Select the right desiccant to avoid chemical incompatibility (e.g., acidic vapors).
| Desiccant | Efficiency (Residual | Capacity | Compatibility Notes |
| Phosphorus Pentoxide ( | Very High (< 0.02 mg/L) | Low | Best for recovery. Acidic; keep physically separate from salt. |
| Silica Gel | Low (Start here) | High | Good for general storage; insufficient for drying deliquescent salts. |
| KOH (Pellets) | High | Medium | Essential for Amine Salts. Neutralizes acid vapors (HCl) that may off-gas. |
| Molecular Sieves (4Å) | High | Low | Good for solvent drying; difficult to use for bulk powders. |
References
-
BenchChem Technical Support. (2025).[1] Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. Retrieved from
- Relevance: Establishes baseline protocols for handling hygroscopic amino-alcohol hydrochloride salts in pharmaceutical contexts.
-
National Institutes of Health (NIH). (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved from
- Relevance: detailed mechanisms of deliquescence and strategies for moisture protection (co
-
Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Retrieved from
- Relevance: Discusses the trade-offs between solubility and hygroscopicity in salt selection (e.g., HCl vs.
-
HepatoChem. (2016). How do you handle hygroscopic salts? Retrieved from
-
Relevance: Practical advice on using pre-weighed vials and inert atmosphere handling for synthesis.[2]
-
Sources
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 5-(Pyrrolidin-1-yl)pentan-2-ol
Executive Summary
This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 5-(Pyrrolidin-1-yl)pentan-2-ol (CAS: 5626-78-8). As a bifunctional amino alcohol, this molecule presents specific analytical challenges, particularly regarding the resolution of the hydroxyl proton and the differentiation of methylene signals adjacent to the nitrogen atom.
This document moves beyond basic assignment to compare solvent-dependent spectral behaviors (
Structural Breakdown & Spin Systems
To accurately assign the spectrum, we must deconstruct the molecule into three distinct spin systems. Understanding these systems is the prerequisite for interpreting the scalar couplings (
-
System A (The Anchor): The terminal methyl group (
) coupled to the methine ( ). This provides a distinct doublet and multiplet, serving as the spectral entry point. -
System B (The Chain): The central methylene bridge (
) connecting the chiral center to the amine. -
System C (The Head): The pyrrolidine ring and the
methylene. These protons are deshielded by the nitrogen lone pair.
Predicted Chemical Shift Table (Free Base in )
| Position | Group | Type | Shift ( | Multiplicity | Integration | Assignment Logic |
| C2-OH | Hydroxyl | OH | 2.5 - 4.5 | Broad s | 1H | Highly conc./temp dependent; often invisible in |
| C2-H | Methine | CH | 3.75 - 3.85 | Multiplet | 1H | Deshielded by Oxygen ( |
| Pyr- | Ring | 2.45 - 2.60 | Multiplet | 4H | Deshielded by Nitrogen; chemically equivalent (avg). | |
| C5-H | Chain | 2.40 - 2.50 | Triplet/Mult | 2H | Deshielded by Nitrogen; overlaps with Pyr- | |
| Pyr- | Ring | 1.75 - 1.85 | Multiplet | 4H | ||
| C3/C4 | Chain | 1.45 - 1.65 | Multiplet | 4H | Shielded alkyl chain; complex overlap. | |
| C1-H | Methyl | 1.15 - 1.20 | Doublet | 3H | Coupled to C2 ( |
Comparative Analysis: Solvent Selection Strategy
The choice of deuterated solvent is not merely logistical; it fundamentally alters the information content of the spectrum for amino alcohols.
Scenario A: Chloroform-d ( )
-
Primary Use: Routine purity checks, high-resolution coupling analysis of the carbon chain.
-
Characteristics:
-
Pro: Sharp lines for non-exchangeable protons.
-
Con: The -OH signal is often broad or invisible due to rapid exchange.
-
Con: The amine nitrogen can aggregate, causing chemical shift drift for C5-H and Pyr-
protons.
-
-
Verdict: Use for confirming the carbon backbone and integration of the methyl group.[1]
Scenario B: Dimethyl Sulfoxide-d6 ( )
-
Primary Use: Full structural characterization, H-bonding studies.
-
Characteristics:
-
Pro: Strong H-bond acceptor. It "freezes" the exchange of the OH proton.
-
Result: The -OH appears as a sharp doublet (coupled to C2-H,
Hz) at 4.3-4.5 ppm. -
Pro: Separates water signal (3.33 ppm) from key structural peaks.
-
-
Verdict: Mandatory if you need to prove the presence of the alcohol functionality or assess diastereomeric purity (if applicable).
Scenario C: Deuterium Oxide ( )
-
Primary Use: Solubility studies, salt form analysis.
-
Characteristics:
-
Result: Total disappearance of OH and any NH signals (if protonated) due to H/D exchange.
-
Shift: Significant shift of
-amino protons if the pH is acidic (protonation of pyrrolidine N).
-
-
Verdict: Use only to simplify the spectrum by removing exchangeable protons.
Visualization: Spectral Assignment Workflow
The following diagram illustrates the logical flow for assigning the signals of 5-(Pyrrolidin-1-yl)pentan-2-ol using 1D and 2D NMR techniques.
Caption: Logical workflow for the structural assignment of 5-(Pyrrolidin-1-yl)pentan-2-ol, highlighting the critical solvent decision node.
Experimental Protocols
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol.
Sample Preparation
-
Mass: Weigh 10–15 mg of the oil/solid.
-
Solvent: Add 0.6 mL of
(99.9% D) for initial characterization.-
Why? To ensure the OH group is visible and to prevent aggregation of the pyrrolidine ring which can broaden peaks in non-polar solvents.
-
-
Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP).
-
Homogenization: Invert carefully. Do not vortex vigorously if the sample is viscous, as bubbles will ruin the shim.
Acquisition Parameters (400 MHz +)
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition.
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: The methyl protons (C1) have longer T1 relaxation times. A short D1 will reduce the integration accuracy of the methyl doublet, skewing your quantitative purity assessment.
-
-
Scans (NS): 16 or 32 scans are usually sufficient.
-
Temperature: 298 K (25°C).
Validation (Self-Check)
Before accepting the data, perform the "Integration Ratio Test" :
-
Calibrate the Methyl doublet (1.1 ppm) to 3.00 .
-
Integrate the region 2.3–2.6 ppm (N-adjacent protons).
-
Pass Criteria: The integral must range between 5.8 and 6.2 (representing 4 ring protons + 2 chain protons).
-
Fail Criteria: If the integral is < 5.5, you likely have protonation (salt formation) shifting peaks, or T1 saturation. Increase D1 and re-acquire.
Troubleshooting: Common Anomalies
| Anomaly | Cause | Solution |
| Extra Doublet at ~1.3 ppm | Isopropyl impurity or diastereomer? | Run COSY . If it couples to the main chain, it's a diastereomer (unlikely here as only 1 chiral center). Likely residual solvent (e.g., isopropanol).[2] |
| Broad Hump at 4-5 ppm | Exchangeable OH/NH | Add 1 drop of |
| Split signals for Pyrrolidine | Restricted Rotation / Protonation | In acidic media, the N-protonation stops inversion, making ring faces distinct. Add solid |
References
-
PubChem. (n.d.). 5-(1-Pyrrolidin-2-ylpropan-2-ylamino)pentan-1-ol (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Used for structural analogy and physical property verification).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent chemical shift additivity rules used in Section 2).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Source for Amino Alcohol solvent effect principles).
Sources
Publish Comparison Guide: FTIR Characterization of 5-(Pyrrolidin-1-yl)pentan-2-ol
Executive Summary
5-(Pyrrolidin-1-yl)pentan-2-ol (CAS: 873399-10-1) is a critical bifunctional intermediate often employed in the synthesis of pyrrolidinyl-substituted pharmaceutical agents, including analogs of pyrovalerone and other monoamine transporter inhibitors. Its structure combines a secondary alcohol and a tertiary cyclic amine (pyrrolidine ring).
Reliable characterization of this molecule requires distinguishing it from its synthetic precursors—typically 5-(pyrrolidin-1-yl)pentan-2-one (ketone precursor) or pyrrolidine (amine starting material).
This guide provides an in-depth FTIR spectral analysis, establishing the specific "fingerprint" of the target molecule and comparing it against its primary synthetic alternatives to ensure process control and purity verification.
Spectral Fingerprint: 5-(Pyrrolidin-1-yl)pentan-2-ol
The FTIR spectrum of 5-(Pyrrolidin-1-yl)pentan-2-ol is defined by the simultaneous presence of hydroxyl hydrogen bonding and the absence of carbonyl or N-H stretching features.
Table 1: Characteristic Peak Assignments
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Hydroxyl (-OH) | O-H Stretch | 3300 – 3450 | Strong, Broad | Primary Identifier. Indicates formation of the alcohol. Broadness due to H-bonding. |
| Alkyl Chain | C-H Stretch (sp³) | 2800 – 2980 | Strong, Sharp | Multiple bands. The "Bohlmann bands" (~2700–2800 cm⁻¹) may appear due to the tertiary amine lone pair. |
| Methylene | -CH₂- Scissoring | 1450 – 1470 | Medium | Characteristic of the pentyl chain and pyrrolidine ring. |
| Alcohol (2°) | C-O Stretch | 1080 – 1120 | Strong | Specific to secondary alcohols (distinct from 1° alcohols at ~1050 cm⁻¹). |
| Tertiary Amine | C-N Stretch | 1020 – 1250 | Medium/Weak | Overlaps with C-O region; confirms N-alkylation of the pyrrolidine ring. |
| Pyrrolidine Ring | Ring Breathing | ~900 – 1000 | Weak | Fingerprint region features specific to the 5-membered nitrogen heterocycle. |
Comparative Analysis: Target vs. Alternatives
In a synthesis context, "alternatives" are the precursors or side-products you must rule out. The following comparison highlights the spectral shifts that validate the reaction.
Scenario A: Verification of Reduction (Ketone to Alcohol)
Context: Synthesis often involves reducing 5-(pyrrolidin-1-yl)pentan-2-one to the target alcohol.
| Feature | Precursor: 5-(pyrrolidin-1-yl)pentan-2-one | Target: 5-(Pyrrolidin-1-yl)pentan-2-ol | Status |
| 1715 cm⁻¹ | Strong (C=O Ketone) | Absent | ✅ Reaction Complete |
| 3400 cm⁻¹ | Absent (or weak overtone) | Strong, Broad (O-H) | ✅ Product Formed |
Insight: The complete disappearance of the sharp carbonyl peak at ~1715 cm⁻¹ is the most reliable metric for reaction completion. If a small peak remains at 1715 cm⁻¹, the product is contaminated with unreacted ketone.
Scenario B: Verification of Alkylation (Pyrrolidine to Tertiary Amine)
Context: Confirming the pyrrolidine ring is attached to the alkyl chain.
| Feature | Starting Material: Pyrrolidine | Target: 5-(Pyrrolidin-1-yl)pentan-2-ol | Status |
| 3200-3300 cm⁻¹ | Medium/Weak (N-H Stretch) | Absent (Masked by O-H, but N-H is gone) | ✅ N-Alkylation Complete |
| 1650 cm⁻¹ | Medium (N-H Bend) | Absent | ✅ Secondary -> Tertiary Amine |
Insight: Free pyrrolidine has a distinct N-H stretch. In the target molecule, the nitrogen is tertiary (no hydrogens attached), so the N-H bands must vanish. Note that the broad O-H band of the product will dominate the 3300 cm⁻¹ region, so look for the absence of the N-H bending mode at ~1650 cm⁻¹ to confirm.
Experimental Protocol: Synthesis Monitoring Workflow
To ensure high-fidelity data, follow this self-validating ATR-FTIR protocol.
Method: Attenuated Total Reflectance (ATR)
Rationale: The target is likely a viscous liquid or low-melting solid. ATR requires minimal prep and allows for easy cleaning between the "Alternative" (starting material) and "Product" scans.
Step-by-Step Procedure:
-
Background Scan: Clean the diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O artifacts.
-
Precursor Baseline: Run a scan of the starting material (e.g., the ketone precursor). Mark the Absorbance value at 1715 cm⁻¹.
-
Sampling: Place 10-20 µL of the isolated product on the crystal.
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16 or 32).
-
Validation Check:
-
Check 1: Is the baseline flat at 2000-2500 cm⁻¹? (Rule out scattering).
-
Check 2: Is the peak at 1715 cm⁻¹ < 2% of its original intensity?
-
Check 3: Is the O-H peak centered near 3350 cm⁻¹?
-
Logic Visualization: Synthesis Verification Pathway
The following diagram illustrates the decision logic for interpreting the FTIR spectrum during the synthesis of 5-(Pyrrolidin-1-yl)pentan-2-ol.
Caption: Logical decision tree for validating 5-(Pyrrolidin-1-yl)pentan-2-ol synthesis using FTIR spectral markers.
References
-
NIST Mass Spectrometry Data Center. "Pyrrolidine Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link] (Authoritative source for the starting material spectral data used for comparison).
-
PubChem. "Compound Summary: 5-(1-Pyrrolidin-2-ylpropan-2-ylamino)pentan-1-ol (Analog)." National Library of Medicine. [Link] (Source for structural analogs and physicochemical properties of pyrrolidinyl-alkanols).
-
Meltzer, P. C., et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors." Journal of Medicinal Chemistry, 49(4), 1420-1432, 2006.[1] [Link] (Primary literature describing the synthesis and characterization of pyrrolidinyl-pentan-one precursors).
Sources
Comparative Guide: HPLC Method Development for Pyrrolidine Amino Alcohol Purity
Executive Summary
Pyrrolidine amino alcohols (e.g., prolinol, diphenylprolinol) are critical chiral building blocks in organocatalysis and pharmaceutical synthesis. Their analysis presents a "perfect storm" of chromatographic challenges: high polarity , lack of UV chromophores , high basicity (pKa ~10.5), and the critical need for enantiomeric purity .
This guide objectively compares three distinct methodological approaches to solving these challenges. While traditional derivatization (Method A) remains the gold standard for sensitivity in UV-only labs, modern Charged Aerosol Detection (CAD) coupled with HILIC (Method B) offers a superior, high-throughput alternative. For enantiomeric excess (ee) determination, immobilized polysaccharide phases (Method C) provide the necessary resolution.
The Challenge: Why Standard HPLC Fails
Before selecting a method, the analyst must understand the analyte's behavior. Pyrrolidine amino alcohols fail on "standard" generic gradients (C18, Low pH, UV 254 nm) for three reasons:
-
The "Ghost" Peak (Detection): The pyrrolidine ring and alcohol group have virtually no UV absorbance above 210 nm. Detection at 200-210 nm is non-specific and prone to solvent noise.
-
The Tailing Trap (Retention): The secondary amine is highly basic. At neutral or acidic pH, it becomes protonated (
) and interacts ionically with residual silanols on silica columns, causing severe peak tailing ( ). -
The Elution Problem: Small, polar amino alcohols often elute in the void volume (
) of standard C18 columns.
Method Comparative Analysis[1]
The following table summarizes the performance of the three primary strategies.
Table 1: Comparative Performance Matrix
| Feature | Method A: Derivatization (UV) | Method B: Direct HILIC (CAD) | Method C: Chiral (NP/Polar) |
| Primary Goal | Trace Chemical Purity | Chemical Purity & Assay | Enantiomeric Purity (ee) |
| Detector | UV/Vis (254 nm) | CAD (Universal) | UV (210-230 nm) or RI |
| Stationary Phase | C18 (Standard) | Amide / ZIC-HILIC | Polysaccharide (AD-H, IA) |
| Sensitivity (LOD) | High (< 10 ng) | Medium-High (10-20 ng) | Low (Requires high conc.) |
| Linearity ( | > 0.999 | > 0.995 (Polynomial fit) | > 0.999 |
| Sample Prep | High (1-2 hours) | Low (Dilute & Shoot) | Low (Dilute & Shoot) |
| Throughput | Low | High | Medium |
| Key Risk | Incomplete reaction / By-products | Mobile phase volatility | Solubility in Hexane |
Method A: The "Classic" Derivatization (UV-Vis)
Best for: Labs limited to UV detection requiring high sensitivity for trace impurities.
Since the analyte lacks a chromophore, we must chemically attach one. Benzoyl chloride or FMOC-Cl are preferred over OPA (which requires a primary amine; pyrrolidine is secondary).
Protocol: Benzoyl Chloride Derivatization
This protocol converts the amino alcohol into a UV-active amide/ester.
-
Preparation: Dissolve 10 mg sample in 1 mL Acetonitrile (ACN).
-
Basification: Add 100 µL of 1M NaOH (critical to neutralize the HCl formed).
-
Reaction: Add 50 µL Benzoyl Chloride. Vortex and incubate at ambient temp for 15 mins.
-
Quench: Add 100 µL of 1M ammonium acetate or glycine solution (to consume excess reagent).
-
Analysis: Inject onto C18 column. Detect at 254 nm .
Workflow Diagram (Method A)
Caption: Step-by-step derivatization workflow to introduce UV chromophores to pyrrolidine amino alcohols.
Method B: The Modern Standard (HILIC + CAD)
Best for: High-throughput purity profiling and assay without sample modification.
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by using water as the strong solvent.[1] Coupled with Charged Aerosol Detection (CAD), this method sees "everything that doesn't evaporate."[2]
Technical Insight: Why CAD?
Unlike UV, CAD response is independent of chemical structure. It nebulizes the eluent, evaporates the solvent, and charges the remaining analyte particles.
-
Uniform Response: Impurities without chromophores (e.g., starting material precursors) are detected accurately.
-
No Derivatization: Eliminates the risk of reaction by-products interfering with the impurity profile.
Protocol: HILIC-CAD
-
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (3.5 µm, 150 x 4.6 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in 90:10 ACN:Water (pH 9.0). Note: High organic in MPA is standard for HILIC.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 ACN:Water (pH 9.0).
-
Gradient: 0% B to 100% B over 15 min.
-
Detector: CAD (Nebulizer Temp: 35°C; Filter: 5.0s).
Method C: Chiral Purity (Enantiomeric Excess)
Best for: Determining the "ee" % of the final product.
Pyrrolidine amino alcohols are often used as chiral catalysts; therefore, distinguishing the (
The "Immobilized" Advantage
Older coated phases (like Chiralcel OD-H) are restricted to hexane/alcohol mixes. Modern immobilized phases (Chiralpak IA/IB/IC) allow the use of "non-standard" solvents like DCM or THF to improve solubility of polar amino alcohols.
Protocol: Normal Phase Chiral
-
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives).
-
Mobile Phase: n-Hexane : IPA : Diethylamine (DEA) [90 : 10 : 0.1].
-
Critical: The DEA is mandatory. It masks silanols and sharpens the basic amine peak. Without DEA, peaks will not resolve.
-
-
Detection: UV 210 nm (if concentration allows) or Refractive Index (RI).
-
Flow Rate: 1.0 mL/min.[3]
Decision Tree: Selecting the Right Method
Caption: Strategic decision tree for selecting the optimal chromatographic approach based on lab capabilities and analytical goals.
References
-
Chiral Separation Mechanisms: Comparison of coated vs. immobilized polysaccharide phases for basic amines. Journal of Chromatography A, "Enantioseparation of proline derivatives on polysaccharide-based chiral stationary phases."
-
HILIC for Polar Amines: McCalley, D. V. (2017). "Understanding and managing the separation of hydrophilic amines in HILIC." Journal of Chromatography A.
-
Charged Aerosol Detection (CAD) Principles: Thermo Fisher Scientific.[2] "Charged Aerosol Detection for Non-Volatile Analytes."[2]
-
Derivatization of Secondary Amines: Sigma-Aldrich Technical Guide. "Derivatization Reagents for HPLC: FMOC and Benzoyl Chloride."
-
Marfey's Reagent (Alternative Chiral Method): Bhushan, R., & Bruckner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[4][5][6]
Sources
Reference standards for 5-(Pyrrolidin-1-yl)pentan-2-ol analysis
An In-Depth Guide to the Qualification and Application of Reference Standards for the Analysis of 5-(Pyrrolidin-1-yl)pentan-2-ol
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards used. This guide provides a comprehensive framework for the qualification and use of a reference standard for 5-(Pyrrolidin-1-yl)pentan-2-ol, a key intermediate in various synthetic pathways.
The Imperative for a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures. For a compound like 5-(Pyrrolidin-1-yl)pentan-2-ol, its reference standard serves several critical functions:
-
Identity Confirmation: Unambiguously confirms the chemical structure of the analyte in test samples.
-
Purity Assessment: Allows for the quantitative determination of the compound's purity and the identification of related impurities.
-
Assay Quantification: Acts as a calibrator to determine the precise concentration or potency of the analyte.
Part 1: Qualification of an In-House Reference Standard
When a primary standard from a recognized pharmacopeia (e.g., USP, EP) is unavailable, a well-characterized in-house standard is essential. The qualification process is a multi-step, evidence-based approach to confirm the material's identity, purity, and potency.
Workflow for In-House Reference Standard Qualification
Caption: Workflow for qualifying an in-house reference standard.
Step 1: Sourcing and Initial Assessment
The process begins with selecting a candidate batch of 5-(Pyrrolidin-1-yl)pentan-2-ol, typically from a reputable supplier. The ideal candidate should have the highest possible purity to minimize the complexity of impurity profiling.
Step 2: Comprehensive Structural Elucidation
The unequivocal confirmation of the chemical structure is the foundation of any reference standard. A combination of spectroscopic techniques is not just recommended; it is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the proton and carbon framework of the molecule. 2D NMR techniques like COSY and HSQC can further confirm the connectivity between atoms. The observed chemical shifts, coupling constants, and integrations must be consistent with the proposed structure of 5-(Pyrrolidin-1-yl)pentan-2-ol.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. Fragmentation patterns observed in MS/MS experiments can offer further structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule, such as the O-H stretch from the alcohol group and C-N stretches from the pyrrolidine ring.
Step 3: Purity Determination and Impurity Profiling
Purity assessment is a multi-faceted evaluation. It is crucial to use a combination of analytical techniques to account for different types of potential impurities.
| Impurity Type | Recommended Technique | Purpose |
| Organic Impurities | High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., CAD) or a UV detector if impurities are chromophoric. | To separate and quantify process-related impurities and degradation products. |
| Volatile/Residual Solvents | Headspace Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify residual solvents from the manufacturing process. |
| Water Content | Karl Fischer Titration | To accurately determine the water content, which is crucial for mass balance calculations. |
| Inorganic Impurities | Residue on Ignition (ROI) / Sulphated Ash | To quantify non-volatile inorganic impurities. |
Step 4: Potency Assignment
The potency (or assay value) of the reference standard is assigned based on the data collected. The most common and widely accepted method is the mass balance approach .
Potency (%) = (100% - % Organic Impurities) x (1 - (Water Content/100)) x (1 - (Residual Solvents/100)) x (1 - (Inorganic Impurities/100))
For an orthogonal confirmation of potency, Quantitative NMR (qNMR) is an excellent choice. qNMR is a primary ratio method that determines the concentration of an analyte by comparing the integral of one of its signals with the integral of a certified reference standard of known purity, weighed into the same solution.
Part 2: Comparison of Key Analytical Methodologies
The choice of analytical technique is critical for accurate purity and potency determination. Below is a comparison of the primary methods used for the analysis of 5-(Pyrrolidin-1-yl)pentan-2-ol.
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Primary Use | Purity (organic impurities) | Purity (volatile impurities, residual solvents) | Assay/Potency, Purity |
| Selectivity | High (tunable via column and mobile phase) | Very High (chromatographic separation + mass fragmentation) | High (based on unique NMR signals) |
| Sensitivity | Good to Excellent (ng to pg range) | Excellent (pg to fg range) | Moderate (µg to mg range) |
| Precision | High (<1% RSD typical) | High (<2% RSD typical) | Very High (<0.5% RSD achievable) |
| Sample Throughput | Moderate | Moderate | Low to Moderate |
| Destructive? | Yes | Yes | No |
| Strengths | Widely available, robust, excellent for non-volatile impurities. | Gold standard for volatile and semi-volatile analysis. | No reference standard of the same compound needed, highly accurate. |
| Limitations | Requires chromophoric impurities for UV detection, analyte must be soluble. | Analyte must be volatile or derivatizable. | Lower sensitivity, requires specialized equipment and expertise. |
Decision Logic for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Part 3: Experimental Protocols
The following are example protocols that can be adapted for the analysis of 5-(Pyrrolidin-1-yl)pentan-2-ol. These should be fully validated according to ICH guidelines before routine use.
Protocol 1: Purity Determination by HPLC-UV
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 5-(Pyrrolidin-1-yl)pentan-2-ol reference standard candidate.
-
Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks to determine purity. Use a correction factor if the response of impurities is known to be different.
-
Protocol 2: Residual Solvent Analysis by Headspace GC-MS
-
System:
-
GC Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness
-
Carrier Gas: Helium
-
Oven Program: 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.
-
MS Detector: Scan range 35-350 amu.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Equilibration Time: 15 min
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the candidate standard into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO).
-
Seal the vial immediately.
-
-
Analysis:
-
Run the sample and identify peaks by comparing their mass spectra to a library (e.g., NIST).
-
Quantify against a standard containing known amounts of the identified solvents.
-
Conclusion
The qualification of a reference standard for a compound like 5-(Pyrrolidin-1-yl)pentan-2-ol is a rigorous but necessary process to ensure the validity of all subsequent analytical work. By employing a multi-technique approach for structural elucidation, purity analysis, and potency assignment, a robust and reliable in-house reference standard can be established. This provides a solid foundation for drug development, quality control, and all research activities where data integrity is non-negotiable.
References
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Reference Standards.[Link]
-
Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
Safety Operating Guide
Proper Disposal Procedures: 5-(Pyrrolidin-1-yl)pentan-2-ol
Executive Summary
5-(Pyrrolidin-1-yl)pentan-2-ol (CAS: 873399-10-1 or related analogs) presents a dual-hazard profile characteristic of amino-alcohols : it combines the basicity and tissue corrosivity of a tertiary amine (pyrrolidine moiety) with the flammability of a medium-chain alcohol.
Improper disposal often stems from misclassifying it solely as a "solvent" without accounting for its amine functionality. This oversight can lead to dangerous exothermic reactions if mixed with acidic waste streams. This guide mandates a Segregated Organic Base disposal workflow to ensure personnel safety and regulatory compliance (RCRA).
Chemical Profile & Hazard Identification
Before disposal, the chemical nature of the substance must be understood to prevent incompatibility incidents.[1]
| Feature | Chemical Logic | Hazard Implication |
| Functional Group A | Pyrrolidine Ring (Tertiary Amine) | Basicity (pH > 10). Incompatible with strong acids, acid chlorides, and anhydrides. Potential to cause chemical burns.[1][2] |
| Functional Group B | Secondary Alcohol (Pentan-2-ol chain) | Flammability. Increases organic solubility but retains combustibility. Likely Flash Point < 60°C (Classified as Ignitable).[3] |
| Physical State | Viscous Liquid (typically) | Hard to pour; residue remains in containers. |
| RCRA Classification | D001 (Ignitable), Potentially D002 (Corrosive) | Must be treated as hazardous regulated waste. |
Critical Warning: Do NOT mix this compound with oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid). The combination of an amine and an oxidizer can form unstable N-oxides or hypergolic mixtures.
Waste Segregation Strategy (The "Why")
Effective disposal relies on the "Incompatibility Rule." 5-(Pyrrolidin-1-yl)pentan-2-ol must be segregated from acidic waste streams.
The Segregation Logic
-
Scenario A (Incorrect): Added to general "Organic Waste" containing Acetic Acid or HCl.
-
Result: Exothermic acid-base neutralization. Rapid heat generation can pressurize the container, leading to rupture or explosion.
-
-
Scenario B (Correct): Added to "Basic Organic Waste" or "Non-Halogenated Solvents (No Acid)."
-
Result: Stable mixture. Safe for incineration.
-
Visualization: Waste Stream Decision Tree
The following logic flow dictates the operational handling of this chemical.
Figure 1: Decision logic for segregating amino-alcohol waste to prevent incompatible reactions.
Operational Disposal Protocol (Step-by-Step)
Phase 1: Preparation
-
PPE Requirements: Nitrile gloves (double gloving recommended due to permeation risks of amines), safety goggles, and a flame-resistant lab coat.[4]
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers if the mixture contains water, as amines can corrode certain alloys over time.
-
Labeling: Attach a hazardous waste tag before adding waste.
-
Constituents: "5-(Pyrrolidin-1-yl)pentan-2-ol" (Do not use abbreviations).[5]
-
Hazards: Check "Flammable" and "Corrosive/Basic".
-
Phase 2: Transfer & Accumulation
-
Fume Hood Operation: Perform all transfers inside a certified chemical fume hood.
-
Bulking:
-
If adding to a satellite accumulation container (e.g., 20L carboy), ensure the carboy is designated for "Non-Halogenated Basic Organics."
-
Verify pH: If unsure of the carboy's current contents, use a pH strip. If the waste is acidic (pH < 4), DO NOT ADD the pyrrolidine derivative.
-
-
Rinsing: Triple-rinse the original reagent bottle with a compatible solvent (e.g., Ethanol or Acetone). Add these rinsates to the same waste container.
-
Defacing: Deface the label of the empty reagent bottle and dispose of the glass/plastic in the "Decontaminated Glass" or recycling bin, per local policy.
Phase 3: Final Disposal (Vendor Handoff)
-
RCRA Codes: Ensure the manifest includes D001 (Ignitability).
-
Disposal Method: The standard industry method for this compound is Fuel Blending or Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility). The high BTU value of the pentyl chain makes it an excellent candidate for fuel blending.
Spill Response Procedures (Immediate Action)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Remove ignition sources immediately. The vapors may be heavier than air and travel to ignition sources.[6]
-
Assess Volume:
-
< 100 mL: Lab personnel clean up (if trained).
-
> 100 mL: Contact EHS/Emergency Response.[1]
-
-
Absorbent Selection:
-
Use Universal Absorbent Pads or Vermiculite .
-
Pro-Tip: Do not use simple clay kitty litter if the spill is mixed with oxidizers. For this specific amine, commercial "Solvent" or "Base" neutralizers are effective but not strictly required if ventilation is good; absorption is the priority.
-
-
Decontamination: After absorbing the liquid, wipe the surface with a dilute acid solution (e.g., 5% Citric Acid) to neutralize trace amine residues, followed by a water rinse.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 107316723, 5-(1-Pyrrolidin-2-ylpropan-2-ylamino)pentan-1-ol (Analog Structure Analysis). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D001/D002). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyrrolidine.[6] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
